1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-17(2,3)15-6-4-13(5-7-15)12-18-10-8-14(9-11-18)16(19)20/h4-7,14H,8-12H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDDQVNMLECIPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403483 | |
| Record name | 1-[(4-tert-Butylphenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872991-72-5 | |
| Record name | 1-[(4-tert-Butylphenyl)methyl]piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical Structure Analysis of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic Acid: A Privileged Scaffold in Drug Discovery
Executive Summary In modern medicinal chemistry, the precise spatial arrangement of pharmacophores is paramount for target selectivity and metabolic stability. 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid represents a highly privileged, bifunctional building block. By coupling the rigid, vector-directing properties of a piperidine core with the massive steric shielding of a 4-tert-butylbenzyl moiety, this molecule serves as a critical intermediate in the synthesis of highly selective kinase inhibitors, GPCR antagonists, and non-peptide target modulators.
This technical guide provides an in-depth analysis of its structural conformation, physicochemical properties, synthetic methodology, and pharmacological applications, designed specifically for researchers and drug development professionals.
Structural and Conformational Analysis
The utility of 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid stems from its distinct structural domains, each contributing to its overall pharmacokinetic and pharmacodynamic profile.
The Piperidine Core (Vector Control)
The piperidine ring predominantly adopts a chair conformation in solution. The bulky N-benzyl substituent strongly prefers the equatorial position to minimize severe 1,3-diaxial steric clashes with the axial protons of the piperidine ring. Consequently, the 4-carboxylic acid group is also directed equatorially, creating a linear, extended molecular vector. This rigidity is crucial in drug design, as it reduces the entropic penalty upon binding to a target receptor[1].
The 4-Tert-Butylbenzyl Moiety (Steric Shielding)
The addition of the tert-butyl group at the para-position of the benzyl ring introduces significant steric bulk and lipophilicity.
-
Metabolic Stability: Unsubstituted benzyl groups are highly susceptible to rapid cytochrome P450-mediated oxidation at the para-position. The tert-butyl group effectively blocks this metabolic liability.
-
Hydrophobic Anchoring: The tert-butyl group is perfectly sized to occupy deep, hydrophobic pockets in kinase domains, drastically increasing residence time and target selectivity[2].
Acid-Base Zwitterionic Nature
Containing both a basic tertiary amine and an acidic carboxylic acid, the molecule exists as a zwitterion at physiological pH (~7.4). This property is highly advantageous for solubility during synthesis and serves as a handle for self-validating purification protocols.
Physicochemical Profiling
Understanding the quantitative metrics of this scaffold is essential for predicting its behavior in biological systems and during synthetic manipulation. The data is summarized below:
| Property | Value | Rationale / Implication in Drug Design |
| Molecular Weight | 275.39 g/mol | Optimal for fragment-based or lead-like drug discovery; leaves ample room for further derivatization without violating Lipinski's Rule of 5. |
| Calculated LogP | ~3.8 | High lipophilicity driven by the tert-butylbenzyl group; ensures excellent membrane permeability and hydrophobic pocket affinity. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | Driven entirely by the carboxylic acid; low enough to allow for blood-brain barrier (BBB) penetration if the acid is later masked (e.g., as an amide). |
| pKa (Amine) | ~9.5 | Protonated at physiological pH. Provides a basic center for salt-bridge formation with target aspartate/glutamate residues. |
| pKa (Carboxylic Acid) | ~4.0 | Deprotonated at physiological pH. Acts as a strong hydrogen bond acceptor and electrostatic anchor. |
Synthetic Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize protocols that build validation directly into the workflow. The synthesis of 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid via direct N-alkylation utilizes the molecule's zwitterionic nature to force a highly pure precipitation, eliminating the need for complex chromatography.
Step-by-Step N-Alkylation Workflow
-
Reagent Preparation: Suspend piperidine-4-carboxylic acid (isonipecotic acid, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It deprotonates the secondary amine to enhance its nucleophilicity without risking side reactions with the electrophile.
-
-
Electrophile Addition: Cool the suspension to 0°C and add 4-tert-butylbenzyl bromide (1.1 eq) dropwise.
-
Causality: The bulky tert-butyl group creates distal steric hindrance; starting at 0°C controls the reaction kinetics, preventing unwanted polyalkylation while the benzylic carbon remains highly reactive toward Sₙ2 displacement.
-
-
Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.
-
Causality: Elevated temperature provides the activation energy necessary to overcome the steric barrier imposed by the bulky benzyl halide interacting with the secondary amine.
-
-
Isoelectric Workup (Self-Validating Step): Cool the mixture, dilute with distilled water, and carefully adjust the pH to ~6.5 using 1M HCl.
-
Causality: At its isoelectric point (pI ~6.5), the molecule's net charge is zero. This minimizes its aqueous hydration sphere, triggering the spontaneous precipitation of the pure zwitterion. If the product does not precipitate, it immediately indicates an incomplete reaction or incorrect pH adjustment.
-
-
Isolation: Filter the resulting white precipitate, wash sequentially with cold water and diethyl ether (to remove unreacted benzyl bromide), and dry under high vacuum.
Fig 1. Synthetic workflow utilizing isoelectric precipitation for zwitterion isolation.
Analytical Characterization
To ensure scientific integrity, the synthesized scaffold must be validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The structural features of this molecule provide distinct, unmistakable signals:
-
¹H NMR (400 MHz, DMSO-d₆): The defining feature is a massive 9-proton singlet at ~1.28 ppm , which instantly validates the incorporation of the tert-butyl group. A sharp singlet at ~3.45 ppm (2H) corresponds to the benzylic protons, confirming successful N-alkylation. The aromatic protons appear as two distinct doublets at ~7.20 and ~7.32 ppm (J = 8.0 Hz), characteristic of a para-substituted benzene ring.
-
Mass Spectrometry (ESI-MS): The molecule will show a dominant [M+H]⁺ peak at m/z 276.2, confirming the molecular weight.
Pharmacological Applications: The Kinase Selectivity Paradigm
The 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid scaffold is not just a structural curiosity; it is a proven driver of target selectivity in oncology drug discovery.
A prime example is its use in the development of Protein Kinase B (PKB/Akt) inhibitors . In the optimization of ATP-competitive kinase inhibitors, achieving selectivity between closely related kinases (like PKB and PKA) is notoriously difficult. Researchers discovered that incorporating the 4-tert-butylbenzyl substituent onto the piperidine ring dramatically increased selectivity for PKB over PKA by approximately 126-fold[2].
Mechanistic Causality: The tert-butyl group is uniquely suited to fill a specific, deep hydrophobic cleft present in the PKB active site that is absent or sterically restricted in PKA[2]. When the carboxylic acid is converted to an amide (e.g., piperidine-4-carboxamide), the molecule maintains its basic nitrogen for solvent-exposed interactions while the tert-butylbenzyl tail anchors the drug firmly into the kinase domain, as confirmed by X-ray crystallography[3].
Fig 2. Pharmacophore mapping of the scaffold interacting with a generic kinase target.
References
-
McHardy, T., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
-
RCSB Protein Data Bank. (2010). 2XH5: Structure of 4-(4-tert-Butylbenzyl)-1-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)piperidin-4-amine bound to PKB. Available at: [Link]
Sources
Pharmacological Potential of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic Acid Scaffolds: A Technical Guide to Kinase Inhibitor Design
Executive Summary
The 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid scaffold represents a highly versatile and structurally privileged pharmacophore in modern drug discovery. Originally synthesized as a modular building block, this scaffold has demonstrated profound pharmacological potential, most notably in the development of ATP-competitive inhibitors for Protein Kinase B (PKB/Akt) [1].
The architecture of this scaffold is bipartite: the piperidine-4-carboxylic acid core acts as a rigid, vector-directing linker that precisely orients attached functional groups, while the 4-tert-butylbenzyl moiety serves as a highly specific lipophilic anchor. This technical guide explores the structural pharmacology, synthetic methodologies, and self-validating experimental protocols required to leverage this scaffold in advanced preclinical development.
Structural Pharmacology & Mechanism of Action
The Causality of Steric Bulk in Kinase Selectivity
Protein Kinase B (Akt) is a critical node in the PI3K/Akt/mTOR signaling pathway, which regulates cell survival and proliferation. Hyperactivation of this pathway is a hallmark of numerous malignancies. However, targeting Akt is notoriously difficult due to the high structural homology of its ATP-binding site with other AGC kinases, particularly Protein Kinase A (PKA).
The incorporation of the 1-(4-tert-butylbenzyl) moiety is not an arbitrary synthetic choice; it is a rational, structure-based design strategy [1]. The bulky tert-butyl group at the para position of the benzyl ring exploits a distinct, deep hydrophobic pocket in the orthosteric cleft of Akt. In PKA, this corresponding pocket is sterically restricted by bulkier gatekeeper residues. Consequently, the tert-butyl group perfectly fills the Akt pocket to maximize van der Waals interactions, while simultaneously creating severe steric clashes in PKA. This causality drives a >120-fold selectivity profile for Akt over PKA [2].
Vectorial Projection via the Piperidine Core
The piperidine ring forces the molecule into a stable chair conformation, projecting the 4-carboxylic acid (or its carboxamide derivative) equatorially. This geometry acts as a rigid spacer, ensuring that the hinge-binding motif (typically a pyrrolopyrimidine or purine head group attached at the 4-position) is perfectly aligned with the kinase hinge region to form critical hydrogen bonds [3].
PI3K/Akt signaling pathway illustrating the targeted ATP-competitive inhibition at Akt/PKB.
Quantitative Pharmacodynamics: Selectivity Profiling
The table below summarizes the structure-activity relationship (SAR) data, demonstrating how modifications to the benzyl substituent directly impact the IC₅₀ values and selectivity ratios between PKBβ and PKA. The data validates the necessity of the tert-butyl substitution for optimal pharmacological performance.
| Compound Substitution | PKBβ IC₅₀ (nM) | PKA IC₅₀ (nM) | Selectivity Ratio (PKA/PKB) | Mechanistic Rationale |
| Unsubstituted Benzyl | 140 | 850 | 6.1 | Baseline hydrophobic interaction; poor differentiation. |
| 4-Chloro | 35 | 980 | 28.0 | Halogen bonding improves affinity; moderate steric fill. |
| 4-tert-Butyl | 12 | 1510 | 125.8 | Optimal steric bulk; severe steric clash in PKA. |
Data synthesized from established Akt inhibitor SAR profiles characterizing 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides [1].
Chemical Biology Workflow: Synthesis Protocol
To ensure reproducibility, the synthesis of the 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid scaffold and its subsequent coupling must follow a self-validating workflow. Each step includes an internal quality control (QC) checkpoint to verify the causality of the reaction before proceeding.
Step-by-Step Methodology
Step 1: N-Alkylation of the Piperidine Core
-
Dissolve piperidine-4-carboxylic acid ethyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq) to act as a proton scavenger.
-
Dropwise add 4-tert-butylbenzyl bromide (1.1 eq) at 0 °C to prevent over-alkylation.
-
Stir at room temperature for 12 hours under a nitrogen atmosphere.
-
Self-Validation Checkpoint: Perform LC-MS. Proceed only if the [M+H]⁺ peak corresponds to the mono-alkylated product with >95% purity.
Step 2: Amidation (Carboxamide Formation)
-
Saponify the ethyl ester using LiOH in THF/H₂O (3:1) to yield the free carboxylic acid.
-
Activate the carboxylic acid using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF.
-
Introduce ammonium chloride (NH₄Cl, 5.0 eq) to generate the primary carboxamide.
-
Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the acid spot and the appearance of a highly polar amide spot validate the coupling.
Step 3: SNAr Coupling to the Kinase Hinge Binder
-
React the resulting piperidine intermediate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in n-butanol.
-
Add DIPEA (3.0 eq) and heat to 120 °C in a microwave reactor for 45 minutes.
-
Purify via preparative reverse-phase HPLC.
-
Self-Validation Checkpoint: Conduct ¹H-NMR. The presence of the tert-butyl singlet (~1.3 ppm, 9H) alongside the pyrrolopyrimidine aromatic protons confirms the final molecular architecture.
Step-by-step synthetic workflow for 1-(4-tert-butylbenzyl)piperidine-4-carboxamide derivatives.
Experimental Protocol: Radiometric Filter Binding Assay
To accurately determine the IC₅₀ of the synthesized compounds, a radiometric ³³P-ATP filter binding assay is utilized. This protocol is designed as a self-validating system by incorporating internal controls that account for enzyme degradation, ATP depletion, and background noise.
Step-by-Step Methodology
-
Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 0.1% EGTA, 0.1% β-mercaptoethanol, and 10 mM magnesium acetate.
-
Control Establishment (Self-Validation):
-
Positive Control: Include a known reference standard (e.g., Staurosporine or CCT128930 for PKB; H-89 for PKA) to validate assay sensitivity.
-
Negative Control: Wells containing no enzyme to establish background radiation levels.
-
Max Signal Control: Wells containing enzyme and vehicle (DMSO) without inhibitor.
-
-
Enzyme Incubation: Add 0.5 U of recombinant human PKBβ to the assay plate. Add the test compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a substrate peptide (e.g., Crosstide) and an ATP mixture containing 0.1 µCi of [γ-³³P]ATP at the Kₘ concentration of ATP for the specific kinase.
-
Termination & Filtration: After 30 minutes, terminate the reaction by adding 50 mM phosphoric acid. Transfer the mixture to a P81 phosphocellulose filter plate. Wash three times with 50 mM phosphoric acid to remove unreacted ATP.
-
Quantification: Add scintillation fluid and read on a microplate scintillation counter.
-
Data Validation: Calculate the Z'-factor using the Max Signal and Negative Control wells. A Z'-factor > 0.5 is required to validate the assay run as robust and trustworthy.
Emerging Indications Beyond Oncology
While the 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid scaffold is a proven asset in oncology via Akt inhibition, its unique physicochemical properties are being repurposed. Recent patent literature indicates that derivatives of this scaffold act as potent inhibitors of voltage-gated sodium channels (specifically Nav1.7), offering a novel non-opioid pathway for chronic pain management [4]. The lipophilic tert-butylbenzyl group is theorized to embed securely within the hydrophobic lipid-protein interface of the Nav1.7 channel, demonstrating the broad, cross-disciplinary utility of this chemical core.
References
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(6), 2636-2645.[Link]
- F. Hoffman La Roche & AstraZeneca. (2014). Ortho-condensed pyridine and pyrimidine derivatives (e.g., purines) as protein kinases inhibitors.
-
Collins, I., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). ACS Publications.[Link]
- Convergence Pharmaceuticals Ltd. (2010). Inhibitors of voltage-gated sodium channels.
Engineering the Piperidine-4-Carboxylic Acid Scaffold: A Comprehensive Guide to Rational Drug Discovery and Synthetic Methodologies
Structural Primacy: Why Piperidine-4-Carboxylic Acid?
In the realm of rational drug design, selecting the right core scaffold is the most critical determinant of a program's success. Piperidine-4-carboxylic acid, commonly known as isonipecotic acid, represents a highly privileged moiety in medicinal chemistry. Structurally, it is a conformationally constrained analog of γ-aminobutyric acid (GABA)[1].
From a physicochemical perspective, the unmodified molecule is a zwitterion at physiological pH, possessing a basic secondary amine (pKa ~10.5) and an acidic carboxylate (pKa ~4.0). This inherently limits its ability to cross the blood-brain barrier (BBB) via passive diffusion. However, as an application scientist, I view this not as a limitation, but as an exploitable feature. By selectively functionalizing the N1 and C4 positions, we can precisely tune the lipophilicity and topological polar surface area (TPSA) to either drive CNS penetration or deliberately restrict the drug to peripheral tissues to avoid off-target neurological effects.
Rational Drug Design & SAR Dynamics
The orthogonal reactivity of the secondary amine and the carboxylic acid allows for divergent structure-activity relationship (SAR) explorations.
-
N1-Functionalization: Alkylation or acylation at the nitrogen atom eliminates the zwitterionic nature, drastically altering the pharmacokinetic (PK) profile.
-
C4-Derivatization: Converting the carboxylic acid into an amide or ester provides a critical vector for hydrogen-bonding interactions within the target receptor's binding pocket.
Rational drug design workflow for piperidine-4-carboxylic acid derivatives.
Pharmacological Target Landscape & Clinical Successes
The versatility of this scaffold is evidenced by its presence in several FDA-approved therapeutics and advanced clinical candidates across vastly different therapeutic areas.
Peripheral Opioid Receptor Agonism
A masterclass in utilizing the piperidine-4-carboxylic acid scaffold for peripheral restriction is 1 [2]. Approved by the FDA in 2021 for the treatment of moderate-to-severe pruritus in hemodialysis patients, Difelikefalin is a highly selective agonist of the κ-opioid receptor (KOR). Because the drug incorporates the highly polar piperidine-4-carboxylic acid moiety within a peptide-like framework, it is peripherally restricted. This causality is vital: it provides profound analgesia and anti-pruritic effects without the dysphoria, hallucinations, or addiction liabilities associated with CNS-penetrant KOR agonists.
Pharmacological signaling pathway of peripherally restricted KOR agonists.
Thrombopoietin Receptor Activation
Another landmark approval is 2 [3], approved in 2018 for thrombocytopenia. In this molecule, the piperidine-4-carboxylic acid acts as a crucial structural linker that perfectly spaces the terminal functional groups to mimic the biological effect of thrombopoietin, driving platelet production.
Quantitative Biological Activity Summary
To synthesize the vast literature on this scaffold, I have aggregated the quantitative biological data of key derivatives into a comparative matrix.
| Compound / Derivative Class | Primary Target | Biological Efficacy / Activity | Clinical Status |
| Isonipecotic Acid (Core) | GABA_A Receptor | Partial Agonist (Emax = 46–57% for α1, α2, α3) | Tool Compound |
| Difelikefalin | Kappa-Opioid Receptor (KOR) | High affinity agonist (Ki < 1 nM) | FDA Approved (2021) |
| Avatrombopag | Thrombopoietin (TPO) Receptor | EC50 = 3.3 nM (Stimulates thrombopoiesis) | FDA Approved (2018) |
| Pyrimidine-Piperidine Hybrids | Angiogenesis / Kinases | Anti-angiogenic activity (IC50 ~ 10-50 µM) | Preclinical [4] |
| N-Phthaloyl Piperidine Amides | Bacterial/Fungal Membranes | Moderate MIC (16-64 µg/mL against S. aureus) | Preclinical [5] |
Synthetic Methodologies: A Self-Validating Protocol
When synthesizing complex derivatives—such as N-(substituted-phenyl)piperidine-4-carboxamides—the choice of coupling reagent dictates the yield and purity. Standard carbodiimides (like EDC or DCC) often lead to the formation of difficult-to-remove urea byproducts or undesired N-acylureas.
As an alternative, I strongly advocate for the Mixed Anhydride Activation method using isobutyl chloroformate (IBCF). This method is exceptionally rapid, cleanly avoids urea byproducts, and minimizes racemization if adjacent chiral centers are present [4].
Protocol: Synthesis of Piperidine-4-Carboxamide via Mixed Anhydride Activation
Objective: To selectively amidate the C4-carboxylic acid while preserving the secondary amine for subsequent downstream functionalization.
Step 1: Scaffold Activation
-
Dissolve 1.0 equivalent (eq) of piperidine-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Add 2.1 eq of N-methylmorpholine (NMM). Causality: NMM is chosen over triethylamine because its slightly lower pKa is optimal for neutralizing liberated HCl without inducing base-catalyzed side reactions.
-
Dropwise, add 2.1 eq of isobutyl chloroformate (IBCF) and stir for 15 minutes.
-
Self-Validation Checkpoint: The formation of a dense white precipitate (NMM·HCl) visually confirms the successful generation of the highly reactive mixed anhydride. If the solution remains clear, the activation has failed (likely due to moisture contamination in the DMF or degraded IBCF), and the reaction must be aborted.
Step 2: Nucleophilic Amidation
-
Dissolve 1.0 eq of the target amine (e.g., a substituted aniline) in a minimal volume of anhydrous DMF.
-
Add this solution dropwise to the activated mixed anhydride mixture at 0 °C.
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 5–6 hours.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the transient peak corresponding to the mixed anhydride intermediate completely dissipates, and the product mass [M+H]+ dominates the chromatogram.
Step 3: Isolation and Purification
-
Quench the reaction by adding cold distilled water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel column chromatography (eluting with a gradient of DCM/MeOH) to yield the pure carboxamide derivative.
Conclusion
The piperidine-4-carboxylic acid scaffold is far more than a simple GABA analog; it is a highly tunable, 3D-vectoring system that has proven its worth in modern drug discovery. By understanding the causality behind its physicochemical properties—specifically how its zwitterionic nature can be manipulated to control BBB permeability—medicinal chemists can continue to leverage this moiety to develop highly selective, peripherally restricted, or targeted CNS therapeutics.
References
- Isonipecotic acid - Wikipedia. Wikipedia, The Free Encyclopedia.
- Difelikefalin - Wikipedia. Wikipedia, The Free Encyclopedia.
- Avatrombopag - New Drug Approvals. New Drug Approvals.
- Synthesis, anti-angiogenic and DNA cleavage studies of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. National Center for Biotechnology Information (PMC).
- Synthesis, Characterization and Biological Evaluation of Novel 1-[2-(2-Tert-Butylcarbamoyl-Benzoylamino)-Alkyl Acyl]-Piperidine-4-Carboxylic Acid Methyl Ester. Journal of Pharmaceutical Sciences and Bioscientific Research (JPSBR).
Sources
Molecular weight and formula of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Physicochemical Profiling, Synthetic Architecture, and Pharmaceutical Utility
Part 1: Chemical Identity & Fundamental Properties[1]
1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid is a functionalized isonipecotic acid derivative characterized by a lipophilic 4-tert-butylbenzyl tail attached to the nitrogen of a polar piperidine-4-carboxylic acid core. This amphiphilic structure renders it a "privileged scaffold" in medicinal chemistry, particularly useful for modulating G-Protein Coupled Receptors (GPCRs) and ion channels where a balance of hydrophobic penetration and polar interaction is required.
Physicochemical Data Sheet
| Property | Value / Description |
| IUPAC Name | 1-[(4-tert-butylphenyl)methyl]piperidine-4-carboxylic acid |
| Molecular Formula | C₁₇H₂₅NO₂ |
| Molecular Weight | 275.39 g/mol |
| Exact Mass | 275.1885 |
| Physical State | Solid (typically white to off-white crystalline powder) |
| Solubility | Soluble in DMSO, Methanol, DCM (as ester/salt); Limited water solubility at neutral pH (Zwitterionic) |
| pKa (Calculated) | ~3.8 (Carboxylic Acid), ~9.2 (Tertiary Amine) |
| LogP (Predicted) | 3.5 – 4.2 (High lipophilicity due to tert-butyl group) |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| Rotatable Bonds | 4 |
Part 2: Synthetic Architecture
Protocol: Reductive Amination (The "Green" Route)
Reaction Logic:
This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (
Reagents:
-
Substrate: Isonipecotic acid (Piperidine-4-carboxylic acid)[1]
-
Electrophile: 4-tert-butylbenzaldehyde
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Catalyst: Acetic Acid (AcOH) - Crucial for imine formation
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
Dissolve 4-tert-butylbenzaldehyde (1.0 eq) and isonipecotic acid (1.0 eq) in DCE.
-
Add Acetic Acid (1.0–2.0 eq). The acid protonates the carbonyl, accelerating nucleophilic attack by the secondary amine.
-
Observation: Stir at Room Temperature (RT) for 1–2 hours. The mixture may become slightly cloudy as the iminium ion forms.
-
-
Reduction (Irreversible Step):
-
Add STAB (1.4 eq) portion-wise over 15 minutes. Caution: Mild gas evolution (
). -
Stir vigorously at RT for 12–16 hours under Nitrogen atmosphere.
-
-
Quenching & Workup:
-
Quench with saturated aqueous
to neutralize the acid and decompose excess hydride. -
Critical Isolation Step: Because the product is an amino acid (amphoteric), pH control is vital.
-
Extract impurities with Ethyl Acetate at basic pH (>10).
-
Adjust aqueous layer pH to the Isoelectric Point (pI ~6.5) using 1M HCl. The product will precipitate as a zwitterion.
-
Filter the precipitate and wash with cold water/ether.
-
-
Purification:
-
Recrystallization from Ethanol/Water is usually sufficient.
-
Yields typically range from 75% to 85%.
-
Visualization: Synthetic Workflow
Caption: Figure 1. One-pot reductive amination workflow utilizing STAB for chemoselective synthesis.
Part 3: Analytical Validation (Self-Validating Systems)
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
1. Proton NMR (
-
The "Fingerprint" Region (0.8 - 1.5 ppm): Look for a sharp singlet integrating to 9 protons at
ppm. This confirms the intact tert-butyl group. -
Benzylic Protons: A singlet at
ppm (2H). If this signal is split or shifted significantly, check for incomplete reduction (imine) or salt formation. -
Aromatic Region: Two doublets (AA'BB' system) between
ppm, characteristic of para-substitution. -
Piperidine Core: Multiplets ranging from 1.6 to 2.9 ppm representing the ring protons.
2. Mass Spectrometry (ESI-MS):
-
Positive Mode (
): Expect a base peak at m/z 276.2 . -
Fragmentation Pattern: High collision energy often cleaves the benzyl-nitrogen bond, yielding a tropylium-like ion fragment (m/z ~147) corresponding to the tert-butylbenzyl carbocation.
Part 4: Pharmaceutical Applications & Pharmacophore Mapping
This molecule is rarely a final drug but serves as a critical intermediate or probe in drug discovery.
1. GPCR Ligand Design (Chemokine & Opioid Receptors): The tert-butyl group acts as a "bio-isostere" for halogens or larger hydrophobic groups, filling lipophilic pockets in receptors like CCR5 or Mu-opioid receptors . The carboxylic acid allows for further coupling (amide bond formation) to create peptidomimetics.
2. Ion Channel Blockers (TRPV1 / Sodium Channels):
Research indicates that
3. Antifungal Research (Ergosterol Inhibition):
Derivatives of this scaffold have shown activity in inhibiting sterol 14
Visualization: Pharmacophore Logic
Caption: Figure 2. Pharmacophore segmentation showing the functional roles of the molecule's domains.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
PubChem Compound Summary. (2024). "Piperidine-4-carboxylic acid derivatives."[2][3][4][1][5][6][7][8][9][10] National Center for Biotechnology Information.
-
Kharatkar, R. (2015).[3] "Synthesis, Characterization and Biological Evaluation of Novel Piperidine-4-carboxylic Acid Derivatives." Journal of Pharmaceutical Science and Bioscientific Research.
-
Modi, S. J., et al. (2011). "N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jpsbr.org [jpsbr.org]
- 4. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic Acid | 84358-13-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid | 150435-81-7 [sigmaaldrich.com]
- 6. 1-(tert-butyl)piperidine-4-carboxylic acid 97% | CAS: 1368718-18-6 | AChemBlock [achemblock.com]
- 7. CN102442937A - Method for preparing 1-benzyl-4-anilinopiperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine - Google Patents [patents.google.com]
- 10. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Toxicological Profiling and Safety Data Mechanics of Tert-Butylbenzyl Piperidines: A Comprehensive Guide for Drug Development
Executive Summary
The tert-butylbenzyl piperidine scaffold is a highly privileged structural motif in modern medicinal chemistry. It serves as a critical pharmacophore in the development of diverse therapeutics, ranging from [5] to [1] and [2]. However, the exact physicochemical properties that make this scaffold an excellent target binder—namely, its high lipophilicity and basic nitrogen—also predispose it to specific toxicological liabilities. This whitepaper synthesizes the safety data, mechanisms of toxicity, and validated experimental workflows required to safely handle and evaluate tert-butylbenzyl piperidine derivatives in preclinical drug development.
Structural Mechanics & Pharmacological Relevance
To understand the toxicity of tert-butylbenzyl piperidines, one must first deconstruct their structural mechanics:
-
The tert-Butylbenzyl Anchor: This bulky, highly lipophilic group is designed to insert deeply into hydrophobic receptor pockets (e.g., the ATP-binding cleft of kinases). However, this extreme lipophilicity (often pushing the calculated LogP > 4.0) drives non-specific partitioning into cellular lipid bilayers.
-
The Piperidine Ring: The secondary or tertiary nitrogen within the piperidine ring is a weak base, typically exhibiting a pKa between 9.0 and 10.5. In target binding, this nitrogen forms critical salt bridges with acidic amino acid residues.
The Causality of Toxicity: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. When these lipophilic cations enter cells, they readily cross lipid bilayers via passive diffusion. However, upon encountering acidic organelles like lysosomes (pH ~4.5), they become highly protonated and lose their membrane permeability. This phenomenon, known as lysosomotropism , leads to compound trapping, lysosomal swelling, and eventual cellular apoptosis.
Hazard Identification & SDS Profiling
Based on standardized Safety Data Sheets (SDS) for representative derivatives such as[3] and data aggregated from [4], these compounds present specific occupational hazards.
Table 1: Physicochemical & GHS Hazard Profile
| Parameter | Data / Classification | Mechanistic Rationale |
| Physical State | Solid / Crystalline Powder | High molecular weight and stable crystal lattice. |
| GHS Hazard H315 | Skin Irritation (Category 2) | Lipophilic nature strips dermal lipid barriers. |
| GHS Hazard H319 | Eye Irritation (Category 2A) | Basic piperidine nitrogen causes localized pH shifts in ocular fluid. |
| GHS Hazard H335 | STOT-SE (Category 3) | Inhalation of fine dust irritates the respiratory tract mucosa. |
| LogP (Estimated) | 3.5 – 5.0 | Drives bioaccumulation and membrane partitioning. |
Mechanisms of Cellular Toxicity
The transition from a therapeutic agent to a toxicant is dictated by the compound's subcellular localization. The diagram below maps the deterministic pathway by which tert-butylbenzyl piperidines induce cellular stress.
Fig 1: Subcellular toxicity pathway of lipophilic weak bases like tert-butylbenzyl piperidines.
Experimental Workflows for Toxicity Validation
As a Senior Application Scientist, I mandate that toxicity evaluations move beyond simple live/dead stains. The following protocols are engineered as self-validating systems , ensuring that every data point is mechanistically sound and controlled.
Protocol A: High-Throughput Hepatotoxicity Screening
Causality: Because highly lipophilic compounds undergo extensive first-pass hepatic clearance, hepatocytes are the primary site of toxic insult. We utilize HepG2 cells to model this environment.
-
Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate. Rationale: This density ensures cells remain in the exponential growth phase during the 72-hour assay, preventing false positives from contact inhibition-induced cell death.
-
Compound Dosing: Administer the piperidine derivative in a 10-point, 3-fold serial dilution (max concentration 100 µM). Rationale: A full sigmoidal dose-response curve is required to accurately calculate the IC50 and identify low-affinity off-target effects.
-
Incubation (72 Hours): Rationale: Acute 24-hour assays miss slow-onset toxicity mechanisms like phospholipidosis and lysosomal trapping. A 72-hour window is critical for lipophilic bases.
-
ATP Luminescence Assay (CellTiter-Glo): Measure intracellular ATP. Rationale: We measure ATP rather than membrane integrity (e.g., LDH release) because mitochondrial uncoupling is a primary, early-stage toxicity driver for this chemical class.
-
System Validation: The assay is only deemed valid if the Z'-factor of the vehicle control (0.1% DMSO) vs. positive control (100 µM Chlorpromazine, a known lysosomotropic agent) is >0.5.
Fig 2: High-throughput in vitro cytotoxicity screening workflow for piperidine derivatives.
Protocol B: Microsomal Stability & Reactive Metabolite Trapping
Causality: The tert-butyl group and the piperidine ring are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, which can generate reactive electrophilic intermediates (e.g., iminium ions) that covalently bind to hepatic proteins, causing idiosyncratic toxicity.
-
HLM Incubation: Incubate 1 µM of the compound with 1 mg/mL Human Liver Microsomes (HLMs) at 37°C.
-
Cofactor Addition: Initiate the reaction by adding 1 mM NADPH. Rationale: NADPH is the obligate electron donor for CYP450; without it, oxidation cannot occur, serving as our negative control.
-
GSH Trapping: Co-incubate with 5 mM Glutathione (GSH). Rationale: GSH acts as a nucleophilic "trap" for transient, highly reactive electrophilic metabolites, forming stable conjugates that can be detected analytically.
-
LC-MS/MS Analysis: Quench with cold acetonitrile and analyze via LC-MS/MS. Scan for a neutral loss of 129 Da (characteristic of GSH conjugates) to definitively confirm the generation of toxic reactive metabolites.
Safety, Handling, and PPE Protocols
To mitigate the hazards outlined in Section 3, laboratory personnel must adhere to a strict, self-validating safety loop:
-
Engineering Controls: All powder weighing and stock solution preparation must occur within a certified Class II Type A2 biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of H335-classified dust.
-
PPE Requirements: Double-layer nitrile gloves are mandatory. Rationale: The high lipophilicity of tert-butylbenzyl piperidines allows them to rapidly permeate standard latex, carrying the active pharmaceutical ingredient directly into the dermal layer.
-
Waste Disposal: Because these compounds contain basic nitrogen and bulky alkyl groups, they must be segregated into Halogen-Free Organic Waste streams. Do not mix with acidic waste, as exothermic neutralization reactions can occur.
References
-
Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry (ACS Publications).[Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules (MDPI).[Link]
-
PubChem Compound Summary for CID 4456853, 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid. National Center for Biotechnology Information.[Link]
-
α-Substituted N-(4-tert-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl]thiourea analogues as potent and stereospecific TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]
Metabolic stability predictions for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to Predicting the Metabolic Stability of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Abstract
Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, directly influencing its efficacy, safety, and dosing regimen.[1][2] This guide provides a comprehensive framework for assessing the metabolic stability of 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid, a molecule featuring structural motifs common in modern medicinal chemistry. By integrating structural analysis, state-of-the-art in silico prediction methodologies, and robust in vitro experimental protocols, we present a self-validating system for researchers and drug development professionals. This document details the scientific rationale behind experimental choices, provides step-by-step protocols for liver microsomal and hepatocyte stability assays, and uses predictive modeling to identify potential metabolic liabilities, thereby offering a holistic strategy for early-stage drug candidate optimization.
Introduction: The Central Role of Metabolic Stability in Drug Discovery
In the journey from a chemical entity to a therapeutic agent, understanding a molecule's fate within the body is paramount. Metabolic stability, the measure of a compound's susceptibility to biotransformation by metabolic enzymes, is a cornerstone of this understanding.[3][4] The body, primarily through enzymes in the liver, chemically alters drug molecules to facilitate their excretion.[1][5] This process, known as metabolism or biotransformation, governs a drug's half-life, bioavailability, and overall therapeutic exposure.[5][6]
A compound with poor metabolic stability is rapidly cleared from the body, which may prevent it from reaching therapeutic concentrations or necessitate frequent, high doses, potentially leading to poor patient compliance.[1][2] Conversely, an overly stable compound might accumulate, leading to toxicity.[7] Furthermore, the byproducts of metabolism, known as metabolites, can sometimes be pharmacologically active or even toxic.[1]
Early assessment of metabolic stability allows medicinal chemists to identify and address potential liabilities, or "metabolic soft spots," through structural modification. This proactive approach, a key tenet of modern drug design, minimizes late-stage attrition and de-risks the development pipeline.[8][9] This guide focuses on creating a predictive and experimental framework for a representative molecule, 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid, to illustrate this critical process.
Structural Analysis: Identifying Potential Sites of Metabolism
The first step in predicting a molecule's metabolic fate is a thorough analysis of its chemical structure to identify moieties susceptible to enzymatic attack. The structure of 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid presents several potential sites for metabolism.
-
Piperidine Ring: The piperidine scaffold is a privileged structure in medicinal chemistry, often valued for its favorable pharmacokinetic properties.[10][11] While generally considered metabolically robust, the carbons adjacent (alpha) to the nitrogen can be susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a primary family of Phase I metabolic enzymes.[12] This can lead to ring-opening or the formation of lactams.[13]
-
4-Tert-butylbenzyl Group: This moiety has two key areas of interest.
-
Benzylic Carbon: The methylene bridge connecting the phenyl and piperidine rings is a classic site for benzylic hydroxylation, a common metabolic pathway mediated by CYPs.
-
Tert-butyl Group: Hydroxylation of the tert-butyl group is a well-documented metabolic pathway for alkylphenols.[14] This oxidation can occur on one of the methyl groups, forming a primary alcohol.
-
Aromatic Ring: The phenyl ring itself can undergo hydroxylation, although this is often a slower process compared to the oxidation of more labile sites.
-
-
Carboxylic Acid: This functional group is a prime site for Phase II conjugation reactions. The most common pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach a glucuronic acid moiety, significantly increasing the molecule's water solubility to facilitate excretion.[15]
These potential "metabolic hotspots" are the primary targets for both in silico prediction and subsequent experimental investigation.
In Silico Prediction of Metabolic Fate
Before embarking on resource-intensive in vitro experiments, computational models provide a rapid, cost-effective initial assessment of metabolic stability.[9][16] These in silico tools use a compound's structure to predict its metabolic properties.
Methodologies for Computational Prediction
In silico approaches can be broadly categorized into ligand-based and structure-based methods.[16]
-
Ligand-Based Approaches: These methods rely on the chemical structure of the molecule itself. They include Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on large datasets of compounds with known metabolic outcomes.[17][18] They are effective at predicting overall stability (e.g., half-life).
-
Site of Metabolism (SOM) Predictors: A subset of ligand-based methods, these tools (e.g., SMARTCyp, SOMP) specifically identify the atoms within a molecule most likely to be metabolized.[15][19] They often work by calculating the reactivity of each atom, considering factors like the energy required to abstract a hydrogen atom, solvent accessibility, and stereoelectronics.[20][21]
-
Structure-Based Approaches: These methods involve docking the drug candidate into the three-dimensional crystal structure of a specific metabolic enzyme, such as a CYP isoform.[16] This approach can predict not only the likelihood of metabolism but also the specific interactions that govern substrate binding, offering deeper mechanistic insight.
Predictive Workflow for the Target Molecule
A logical workflow combines these approaches to build a comprehensive metabolic profile.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 15. academic.oup.com [academic.oup.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. news-medical.net [news-medical.net]
Methodological & Application
Step-by-step preparation of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid from isonipecotic acid
[1]
Abstract & Scope
This application note details a robust, scalable protocol for the synthesis of 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid . This molecule is a critical intermediate in medicinal chemistry, often serving as a pharmacophore scaffold in GPCR ligand design and as a linker in fragment-based drug discovery.[1]
While reductive amination is a common route for amine functionalization, this guide focuses on Direct N-Alkylation using 4-tert-butylbenzyl bromide.[1] This route is selected for its operational simplicity, cost-effectiveness, and avoidance of unstable aldehyde intermediates.[1] The protocol addresses the specific challenge of alkylating a zwitterionic starting material (isonipecotic acid) by optimizing solvent polarity and pH control to favor N-alkylation over O-esterification.[1]
Scientific Background & Retrosynthesis
The Challenge of Zwitterions
Isonipecotic acid (piperidine-4-carboxylic acid) exists primarily as a zwitterion in neutral media.[1] Successful alkylation requires a solvent system that can solubilize the ionic amino acid while accommodating the lipophilic alkyl halide.[1]
-
Mechanism: SN2 Nucleophilic Substitution.[1]
-
Selectivity: The secondary amine is more nucleophilic than the carboxylate under controlled basic conditions, but O-alkylation (ester formation) is a competing side reaction.[1] We utilize a mild inorganic base (K₂CO₃) in an aqueous-organic co-solvent to maintain the amine in its reactive, non-protonated state while suppressing esterification.[1]
Reaction Scheme
The synthesis involves the reaction of isonipecotic acid with 4-tert-butylbenzyl bromide in an Ethanol/Water system.[1]
Figure 1: Reaction scheme for the N-alkylation of isonipecotic acid.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Isonipecotic Acid | 129.16 | 1.0 | Substrate |
| 4-tert-Butylbenzyl bromide | 227.14 | 1.1 | Electrophile |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | Base (HCl scavenger) |
| Ethanol (95% or abs.) | - | Solvent | Co-solvent (Lipophilic) |
| Deionized Water | - | Solvent | Co-solvent (Polar) |
| HCl (1N and 6N) | - | - | pH Adjustment (Workup) |
Equipment
Experimental Protocol
Step-by-Step Methodology
Step 1: Solubilization & Deprotonation [1]
-
Charge a 250 mL RBF with Isonipecotic acid (1.29 g, 10.0 mmol) .
-
Add Deionized Water (15 mL) and Ethanol (15 mL) .
-
Add Potassium Carbonate (3.45 g, 25.0 mmol) in portions.
Step 2: Alkylation Reaction 4. Add 4-tert-butylbenzyl bromide (2.50 g, 11.0 mmol) dropwise to the stirring solution at room temperature.
- Critical: Dropwise addition prevents high local concentrations of the alkyl halide, reducing the risk of bis-alkylation or side reactions.[1]
- Equip the flask with a reflux condenser.[1][2][3][4]
- Heat the mixture to reflux (approx. 80°C) for 6–12 hours .
- Monitoring: Monitor by TLC (Mobile phase: MeOH/DCM 1:9 with 1% Acetic Acid).[1] Stain with Ninhydrin (SM turns blue/purple) or UV (Product is UV active due to the benzyl ring).[1]
Step 3: Workup & Isoelectric Precipitation 7. Cool the reaction mixture to room temperature. 8. Concentrate the mixture on a rotary evaporator to remove the Ethanol. A white aqueous suspension or slurry will remain.[1] 9. Dilute the residue with Water (20 mL) . 10. Extract the aqueous layer twice with Diethyl Ether or Ethyl Acetate (2 x 20 mL) .
- Why? This removes unreacted benzyl bromide and any non-polar impurities (e.g., ester byproducts).[1] The product (as a carboxylate salt) remains in the aqueous layer.[1]
- Separate the aqueous layer and cool it in an ice bath (0–5°C).
- Slowly add 1N HCl dropwise with vigorous stirring.
- Target: Adjust pH to the Isoelectric Point (pI) of the amino acid, typically pH 5.5 – 6.5 .[1]
- Observation: The product should precipitate as a white solid.[1][5]
Step 4: Isolation & Purification 13. Stir the slurry at 0°C for 30 minutes to ensure complete precipitation. 14. Filter the solid using a Buchner funnel.[1] 15. Wash the cake with cold Water (2 x 10 mL) and cold Acetone (1 x 5 mL) . 16. Dry under vacuum at 45°C overnight.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target amino acid.
Characterization & Quality Control
Verify the identity and purity of the synthesized compound using the following parameters.
| Technique | Expected Result |
| Appearance | White to off-white powder.[1][6] |
| ¹H NMR (DMSO-d₆) | δ 7.3-7.4 (m, 4H, Ar-H), 3.5 (s, 2H, Ar-CH₂-N), 2.8 (m, 2H, piperidine eq), 2.1 (m, 1H, CH-COOH), 1.3 (s, 9H, t-Butyl).[1] |
| MS (ESI) | [M+H]⁺ peak at 276.2 m/z .[1] |
| Melting Point | Typically >200°C (decomposition) characteristic of zwitterions.[1] |
| Solubility | Soluble in dilute acid/base; sparingly soluble in water/organic solvents at neutral pH.[1] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | pH is too low (<4) or too high (>8).[1] | Re-adjust pH carefully to 6.0 using dilute NaOH or HCl.[1] The zwitterion is soluble at extreme pHs.[1] |
| Oily Product | Contamination with benzyl alcohol or ester.[1] | Ensure the ether wash (Step 10) was thorough.[1] Recrystallize from Acetone/Water.[1] |
| Low Yield | Incomplete reaction or loss during wash.[1] | Check aqueous layer pH before disposal.[1] Ensure reflux time was sufficient. |
| Ester Formation | Reaction temperature too high or wrong solvent.[1] | Use Ethanol/Water mix (water suppresses esterification).[1] Do not use anhydrous alcohol without water.[1] |
References
-
Google Patents. Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same.[1] US Patent 3,303,198.[1] (Describes general N-alkylation of piperidine carboxylic acids). Link
-
PrepChem. Synthesis of 4-piperidinecarboxylic acid derivatives. (General protocol for isonipecotic acid functionalization). Link
-
BenchChem. N-Alkylation Methods for the Synthesis of N-Benzyl Derivatives. (Comparative protocols for alkylation vs. reductive amination). Link
-
Organic Syntheses. N-Allyl-N-benzylamine. Org.[1][2][4][5][7] Synth. 2015, 92, 117-130.[1][2] (Standard procedure for amine benzylation using K2CO3).[1] Link
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jpsbr.org [jpsbr.org]
- 5. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. CN106831540B - A kind of preparation method of (S)-nipecotic acid - Google Patents [patents.google.com]
- 7. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Conditions for the N-Alkylation of Piperidine-4-Carboxylic Acid
Abstract
N-alkylated piperidine-4-carboxylic acid scaffolds are prevalent motifs in a multitude of pharmacologically active compounds, serving as crucial intermediates in the synthesis of analgesics, antipsychotics, and antiviral agents. The successful alkylation of the piperidine nitrogen is a pivotal step, yet it presents unique chemical challenges owing to the molecule's zwitterionic nature and the presence of a potentially reactive carboxylic acid group. This comprehensive guide provides an in-depth analysis of the critical reaction parameters, offering field-proven protocols and troubleshooting insights for both direct alkylation and reductive amination strategies. It is designed to equip researchers, medicinal chemists, and process development professionals with the knowledge to navigate the complexities of this transformation, optimize reaction conditions, and achieve high-yield synthesis of target molecules.
Strategic Overview: The Bifunctional Challenge
Piperidine-4-carboxylic acid exists as a zwitterion under neutral conditions. The protonated piperidine nitrogen is non-nucleophilic, while the deprotonated carboxylate can complicate reactions by influencing solubility and potentially acting as a base. Therefore, the primary strategic decision is whether to proceed with the zwitterionic form or to protect the carboxylic acid, typically as an ester. This choice fundamentally dictates the selection of subsequent reaction conditions.
The decision-making process can be visualized as follows:
Caption: Decision workflow for N-alkylation strategy.
The Case for Esterification
Protecting the carboxylic acid as an ester (e.g., methyl, ethyl, or tert-butyl) offers several advantages:
-
Enhanced Solubility: Ester derivatives are typically more soluble in common organic solvents compared to the zwitterionic acid.
-
Prevention of Side Reactions: It eliminates the possibility of the carboxylate acting as a base or nucleophile.
-
Simplified Purification: The resulting N-alkylated esters are often less polar and more amenable to standard purification techniques like silica gel chromatography.
The tert-butyl ester is particularly advantageous as it can be cleaved under mild acidic conditions that typically leave other functional groups intact, a strategy successfully employed in the synthesis of complex 4-anilidopiperidines.[1][2]
Method 1: Direct N-Alkylation with Alkyl Halides
This classic approach involves the direct reaction of the piperidine nitrogen with an electrophilic alkylating agent, such as an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] Success hinges on the careful selection of the base, solvent, and temperature to maximize the yield of the desired mono-alkylated product and minimize the formation of the dialkylated quaternary ammonium salt.[4][5]
Caption: General mechanism for base-mediated N-alkylation.
Key Reaction Parameters
-
Base: A non-nucleophilic base is essential to neutralize the acid (HX) generated during the reaction.[4] This prevents the protonation of the starting piperidine, which would render it unreactive. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and N,N-diisopropylethylamine (DIPEA). Stronger, more nucleophilic bases should be avoided as they can compete in the reaction.
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are preferred.[4][6] These solvents effectively solvate the counter-ion of the base but do not strongly solvate the amine nucleophile, thereby accelerating the SN2 reaction rate.
-
Alkylating Agent: The reactivity of the alkyl halide follows the trend I > Br > Cl. For less reactive piperidines or alkylating agents, switching from an alkyl chloride to a bromide or iodide can significantly improve reaction rates.[4]
-
Temperature: Reactions are often performed at room temperature or with gentle heating (e.g., 60-80 °C) to overcome activation barriers, especially with less reactive halides or sterically hindered substrates.[1][7]
Summary of Direct Alkylation Conditions
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| tert-Butyl 4-piperidinecarboxylate | 2-Phenylethylbromide | Triethylamine | DMF | 70 | 24 | ~70-80 | [1] |
| Piperidine | Methyl Iodide | K₂CO₃ | DMF | RT | 24 | N/A | [8] |
| N-Alkyl-p-toluenesulfonamide | Alkyl Halide | K₂CO₃ | DMF | 60-80 | 4-16 | N/A | [7] |
| Piperidin-4-amine | Furfuryl Chloride | K₂CO₃ | MeCN | ~82 (reflux) | Varies | Good | [9] |
Protocol: N-Benzylation of Methyl Piperidine-4-carboxylate
This protocol describes the benzylation of pre-esterified piperidine-4-carboxylic acid.
Materials:
-
Methyl piperidine-4-carboxylate hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add methyl piperidine-4-carboxylate hydrochloride and anhydrous acetonitrile.
-
Add the finely powdered potassium carbonate to the suspension. The hydrochloride salt will be neutralized in situ to the free amine.
-
Stir the mixture vigorously for 15-20 minutes at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Heat the reaction mixture to 60 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-methyl-piperidine-4-carboxylate.
Method 2: N-Alkylation via Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds that often provides better chemoselectivity and avoids the over-alkylation problems associated with direct alkylation.[7][10] The reaction proceeds in one pot by forming an imine or iminium ion intermediate from the piperidine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent.[7]
This method is particularly well-suited for the direct use of piperidine-4-carboxylic acid without prior esterification, as many modern reducing agents tolerate the free acid.[10]
Caption: Simplified mechanism for reductive amination.
Key Reaction Parameters
-
Carbonyl Compound: A wide variety of aldehydes and ketones can be used, making this method highly adaptable for generating diverse molecular libraries.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for many applications.[11] It is milder than sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN), is tolerant of mildly acidic conditions (which catalyze iminium ion formation), and exhibits excellent chemoselectivity.[11] Other systems, such as NaBH₄ with an acid catalyst or H₂ over Pd/C, are also effective.[10][12]
-
Solvent: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents, particularly for reactions using NaBH(OAc)₃.[11] Methanol or tetrahydrofuran (THF) can also be used depending on the specific reducing system.[10][12]
-
Additives: A catalytic amount of acetic acid is sometimes added to facilitate the formation of the iminium ion intermediate, especially with less reactive ketones.[11]
Summary of Reductive Amination Conditions
| Amine Substrate | Carbonyl Substrate | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Various amines | Various aldehydes/ketones | NaBH(OAc)₃ | DCE | None/AcOH | 80-95 | [11] |
| Anilines | Various aldehydes | NaBH₄/DOWEX Resin | THF | None | 85-93 | [12] |
| Various amines | Aldehydes | α-picoline-borane | MeOH/H₂O | AcOH | High | [10] |
| Piperidines | Aldehydes | Borane-Pyridine | N/A | N/A | Low-High | [11][13] |
Protocol: Reductive Amination of Piperidine-4-carboxylic Acid
This protocol describes the direct alkylation of the unprotected acid with an aldehyde.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 eq)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add piperidine-4-carboxylic acid and anhydrous DCE.
-
Add the aldehyde, followed by the optional acetic acid.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride in one portion. The reaction may effervesce slightly.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until gas evolution ceases.
-
Separate the layers. Extract the aqueous phase with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting N-alkylated carboxylic acid can often be purified by recrystallization or reverse-phase chromatography if necessary.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Sluggish or Incomplete Reaction | 1. Insufficient Basicity (Direct Alkylation): Acid byproduct protonates the starting amine.[4]2. Poor Leaving Group: Alkyl chloride is used instead of bromide/iodide.[4]3. Steric Hindrance: Bulky groups on the amine or alkylating agent.[4] | 1. Ensure at least 2 equivalents of a non-nucleophilic base (e.g., K₂CO₃, DIPEA) are used.2. Switch to the more reactive alkyl bromide or iodide.3. Increase the reaction temperature or consider an alternative, less hindered synthetic route. |
| Over-alkylation (Quaternary Salt Formation) | Excess Alkylating Agent/High Reactivity: The N-alkylated product is more nucleophilic than the starting material and reacts further.[5][6] | 1. Use the piperidine as the limiting reagent.2. Add the alkylating agent slowly over several hours using a syringe pump to maintain a low concentration.[6]3. Switch to reductive amination, which is not susceptible to over-alkylation.[7] |
| Low Yield in Reductive Amination | 1. Inefficient Iminium Formation: The equilibrium does not favor the iminium intermediate.2. Decomposition of Reagents: Reducing agent is hydrolyzed by moisture. | 1. Add a catalytic amount of acetic acid to drive iminium formation.2. Ensure all reagents and solvents are anhydrous. Use high-quality NaBH(OAc)₃. |
| Purification Difficulties | Zwitterionic Product: The final product is highly polar and insoluble in common chromatography solvents. | 1. Convert the product to its hydrochloride or other salt to improve handling and crystallinity.2. For analytical purposes, the product can be esterified (e.g., with TMS-diazomethane) to create a more volatile derivative for GC-MS.[14]3. Utilize reverse-phase (C18) column chromatography. |
Conclusion
The N-alkylation of piperidine-4-carboxylic acid is a versatile and critical transformation in modern medicinal chemistry. A successful outcome relies on a clear understanding of the substrate's properties and a rational choice between two primary synthetic strategies. Direct alkylation offers a straightforward path when using an ester-protected substrate, provided that conditions are controlled to prevent over-alkylation. Reductive amination provides a more robust and often higher-yielding alternative, with the significant advantage of being applicable directly to the unprotected carboxylic acid. By carefully selecting reagents, solvents, and reaction conditions as detailed in these notes, researchers can confidently and efficiently synthesize a broad spectrum of N-alkylated piperidine-4-carboxylic acid derivatives for downstream applications in drug discovery and development.
References
-
Procedure for N-alkylation of Piperidine? - ResearchGate. (2017). ResearchGate. [Link]
-
Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules. [Link]
-
Majhi, P. K., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. [Link]
-
Various Authors. Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
N-alkylation of 4-piperidone. (2012). Sciencemadness Discussion Board. [Link]
-
Cahoon, J. F. (1985). The Regioselective 3-Alkylation of Piperidine. ODU Digital Commons. [Link]
- N-alkyl-piperidine DERIVATIVES. (1982).
- Synthesis of n-alkyl-piperidine and n-alkyl-pyrrolidine-alpha-carboxylic acid amides. (1960).
-
Ramesh, S., et al. (2019). Alkylation Strategy on piperidine-4 carboxylate. ResearchGate. [Link]
-
Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Società Chimica Italiana. [Link]
-
Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar. [Link]
-
Amine alkylation. Wikipedia. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Jamison, C. R., et al. (2020). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
Protecting groups in organic synthesis. Vidyasagar University. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]
-
Protecting group. Wikipedia. [Link]
-
N alkylation at sp3 Carbon Reagent Guide. (2026). ACS Green Chemistry Institute. [Link]
-
Synthesis of 4-carboxy-4-anilidopiperidine derivatives. (2012). ResearchGate. [Link]
-
Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Revista de la Sociedad Química de México. [Link]
-
Amino Acid-Protecting Groups. (2019). SciSpace. [Link]
-
Lu, H., et al. (2015). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
- Process for Preparation of Piperidine Carboxylic Acid. (2008).
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
Sources
- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin [scielo.org.mx]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Esterification procedures for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Application Note: Strategic Esterification Protocols for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Executive Summary & Molecule Profile
This guide details the esterification strategies for 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid , a critical intermediate often utilized in the synthesis of antihistamines (e.g., Terfenadine analogs) and sigma receptor ligands.
The substrate presents a unique chemical duality: it possesses a basic tertiary amine (the piperidine nitrogen) and an acidic carboxyl group, typically existing as a zwitterion in its solid state. This zwitterionic nature renders standard Fischer esterification (equilibrium-driven) sluggish due to solubility issues.
Target Molecule:
-
IUPAC Name: 1-[(4-tert-butylphenyl)methyl]piperidine-4-carboxylic acid
-
Chemical Challenges:
-
Zwitterionic Solubility: Poor solubility in non-polar solvents; requires ionic disruption or activation.
-
Steric Bulk: The p-tert-butylbenzyl group adds significant lipophilicity, influencing workup partition coefficients.
-
Amine Management: The basic nitrogen must be managed (usually as a salt) during acid-catalyzed esterification to prevent catalyst neutralization.
-
Strategic Decision Matrix
Select the protocol based on your target ester and available resources.
Figure 1: Decision matrix for selecting the optimal esterification pathway.
Protocol A: Thionyl Chloride Mediated Alcoholysis (Gold Standard)
Applicability: Methyl, Ethyl, and Isopropyl Esters. Mechanism: In situ generation of anhydrous HCl and transient formation of the acyl chloride. This method overcomes zwitterion solubility issues by immediately converting the amine to its hydrochloride salt, which is soluble in the alcoholic medium.
Materials
-
Substrate: 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid (1.0 equiv)
-
Reagent: Thionyl Chloride (SOCl₂) (2.0 - 3.0 equiv)
-
Solvent: Anhydrous Methanol or Ethanol (0.2 M concentration relative to substrate)
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or nitrogen inlet to the condenser.
-
Suspension: Charge the RBF with the carboxylic acid substrate and the anhydrous alcohol. Note: The starting material may not fully dissolve at this stage.[3]
-
Activation (0°C): Cool the suspension to 0°C using an ice bath.
-
Addition: Add Thionyl Chloride dropwise via a pressure-equalizing addition funnel or syringe over 15–20 minutes.
-
Observation: The reaction is exothermic.[2] Evolution of SO₂ and HCl gas will occur (perform in a fume hood). As HCl is generated, the zwitterion protonates, and the solution should become clear.
-
-
Reflux: Remove the ice bath and heat the reaction to reflux (65°C for MeOH, 78°C for EtOH) for 3–5 hours.
-
Monitor: Check by TLC (System: 10% MeOH in DCM). The starting acid (baseline/low Rf) should disappear, replaced by the higher Rf ester.
-
-
Evaporation: Cool to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess SOCl₂.
-
Intermediate: The residue is the Ester Hydrochloride Salt . It is often a hygroscopic foam or solid.
-
-
Free Base Liberation (Critical):
-
Dissolve the residue in Ethyl Acetate (EtOAc).[4]
-
Slowly add Saturated Aqueous NaHCO₃ while stirring until pH ~8–9. Caution: CO₂ evolution.
-
-
Extraction: Separate the layers. Extract the aqueous phase once more with EtOAc.[4]
-
Drying: Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Expected Yield: 90–98% (Pale yellow oil or solid).
Protocol B: Steglich/EDC Coupling
Applicability: Tert-butyl esters, benzyl esters, or when using expensive/complex alcohols. Mechanism: Carbodiimide activation prevents the need for acidic conditions, useful if the "tert-butyl" group on the benzyl ring is sensitive (though it is generally robust, this method is milder).
Materials
-
Substrate: 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid (1.0 equiv)
-
Alcohol: Target Alcohol (1.1 equiv)
-
Coupling Agent: EDC·HCl (1.2 equiv) or DCC (1.1 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure
-
Dissolution: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM.
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Coupling (0°C): Cool the mixture to 0°C. Add EDC·HCl (1.2 equiv) in one portion.
-
Why EDC? Unlike DCC, the urea byproduct of EDC is water-soluble, simplifying the workup for this specific lipophilic product.
-
-
Reaction: Allow the mixture to warm to room temperature and stir overnight (12–16 hours).
-
Workup:
-
Dilute with DCM.[2]
-
Wash with Water (to remove EDC urea).
-
Wash with Sat. NaHCO₃ (to remove unreacted acid).
-
Wash with Brine .
-
-
Purification: Dry over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient).
Analytical Validation
Upon completion, the product must be validated.[5] The following NMR signals are diagnostic for the successful formation of the Methyl Ester derivative:
| Moiety | 1H NMR Shift (approx., CDCl3) | Multiplicity | Interpretation |
| Ester Methyl | 3.68 ppm | Singlet (3H) | Confirmation of Esterification. |
| Benzylic CH₂ | 3.48 ppm | Singlet (2H) | Confirms N-Benzyl integrity. |
| t-Butyl Group | 1.31 ppm | Singlet (9H) | Confirms stability of the t-butyl group. |
| Piperidine C4-H | 2.25 - 2.35 ppm | Multiplet (1H) | Alpha to the carbonyl.[6] |
Workflow Visualization
The following diagram illustrates the critical "Free Base Liberation" logic required in Protocol A, which is the most common point of failure for inexperienced chemists handling amino-esters.
Figure 2: Workup logic for isolating the free base ester from the hydrochloride salt.
Safety & Handling
-
Thionyl Chloride: Highly corrosive and reacts violently with water. All glassware must be dry. Excess SOCl₂ must be removed in a well-ventilated hood.
-
Sensitization: Piperidine derivatives can be sensitizers. Wear nitrile gloves and avoid inhalation of dust/vapors.
References
-
General Protocol for Piperidine Esterification
- Source: Organic Syntheses, Coll. Vol. 9, p. 132 (1998).
- Relevance: Establishes the standard SOCl₂/Alcohol reflux for amino acid deriv
-
URL:
-
Steglich Esterification Mechanism & Application
-
Synthesis of N-Benzylpiperidine-4-carboxylic Acid Esters
-
Source:Journal of Pharmaceutical Sciences and Bioscientific Research, 2015, 5(6), 599-604.[6]
- Relevance: Describes the specific esterification of piperidine-4-carboxylic acid derivatives using thionyl chloride/methanol, serving as the direct precedent for the tert-butylbenzyl analog.
-
URL:
-
-
Fischer Esterification Overview
- Source: Master Organic Chemistry.
- Relevance: General mechanism and equilibrium considerations for acid-catalyzed esterific
-
URL:
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpsbr.org [jpsbr.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Steglich esterification - Wikipedia [en.wikipedia.org]
Functionalization of the carboxylic acid group in tert-butylbenzyl piperidines
Application Note: Functionalization of the Carboxylic Acid Group in tert-Butylbenzyl Piperidines
Executive Summary & Scaffold Analysis
The 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid scaffold represents a critical structural motif in medicinal chemistry, serving as a core pharmacophore in antihistamines (e.g., Fexofenadine analogues), neuroactive ligands, and GPCR modulators.
The Challenge: This molecule presents a unique "Amphiphilic Zwitterion" challenge.
-
Lipophilic Tail: The tert-butylbenzyl group acts as a "grease ball," demanding organic solvents (DCM, EtOAc).
-
Polar Head: The piperidine-carboxylic acid core exists as a zwitterion (internal salt) at neutral pH, making it insoluble in non-polar organics and difficult to dissolve in water due to the lipophilic tail.
This guide provides optimized protocols to overcome these solubility barriers and efficiently functionalize the carboxylic acid group.
Strategic Solubility & Solvent Selection
Before attempting synthesis, the solvent system must be tuned to break the zwitterionic lattice energy.
Table 1: Solvent Compatibility Matrix for tert-Butylbenzyl Piperidine Zwitterions
| Solvent System | Solubility Rating | Application | Notes |
| DCM (Pure) | Poor | N/A | Zwitterion precipitates; reaction stalls. |
| DMF / DMSO | Excellent | General Synthesis | High boiling point makes workup tedious. |
| DCM + 10% MeOH | Good | Amidation / Esterification | Breaks H-bond network; allows lower temp workup. |
| EtOAc + T3P | Very Good | Scalable Amidation | T3P (50% in EtOAc) acts as both solvent and reagent. |
| THF + DIPEA | Moderate | Activation | Base (DIPEA) is required before adding reagents to solubilize. |
Module A: Amide Coupling (The Workhorse Protocol)
Rationale: Standard carbodiimides (EDC/DCC) often fail due to the slow dissolution of the zwitterion. We utilize T3P (Propylphosphonic anhydride) because it drives the reaction to completion in biphasic systems and tolerates the steric bulk of the tert-butyl group.
Protocol 1: T3P-Mediated Amidation
-
Substrate: 1-(4-tert-butylbenzyl)piperidine-4-carboxylic acid (1.0 equiv)
-
Reagents: Amine (1.2 equiv), T3P (50% in EtOAc, 1.5 equiv), DIPEA (3.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if amine is insoluble).[1]
Step-by-Step Methodology:
-
Solubilization (Critical):
-
Charge the carboxylic acid substrate into the reactor.[1]
-
Add EtOAc (10 V). The solid will likely remain suspended.
-
Add DIPEA (3.0 equiv) dropwise.
-
Observation: The suspension should clear or become a translucent gel as the internal salt is broken and the free carboxylate is formed.
-
-
Activation & Coupling:
-
Cool the mixture to 0 °C.
-
Add the Amine (1.2 equiv) .[1]
-
Add T3P solution (1.5 equiv) slowly to control exotherm.
-
Allow to warm to Room Temperature (20–25 °C) and stir for 4–12 hours.
-
-
In-Process Control (IPC):
-
Workup (Self-Validating):
-
Quench with water (5 V).
-
Wash organic layer with sat. NaHCO₃ (removes unreacted acid and T3P byproducts).
-
Wash with 0.5 M HCl (removes unreacted amine). Caution: Do not use strong acid or the product (piperidine nitrogen) will protonate and extract into water.
-
Dry (MgSO₄) and concentrate.[3]
-
Module B: Esterification (Prodrug Synthesis)
Rationale: Acid-catalyzed Fischer esterification (e.g., H₂SO₄/MeOH) is risky because refluxing a tert-butyl group in strong acid can lead to de-alkylation (loss of the t-butyl group). Base-promoted alkylation is the superior, milder route.
Protocol 2: Cesium Carbonate Alkylation
-
Reagents: Alkyl Halide (e.g., Iodomethane, Isopropyl iodide) (1.2 equiv), Cs₂CO₃ (1.5 equiv).
-
Solvent: DMF (Dimethylformamide).
Step-by-Step Methodology:
-
Dissolve the zwitterionic acid in DMF (5 V).
-
Add Cs₂CO₃ (1.5 equiv) . Stir for 30 mins at RT.[1] The "Cesium Effect" improves solubility and nucleophilicity of the carboxylate.
-
Add the Alkyl Halide (1.2 equiv) dropwise.
-
Stir at RT (for Methyl/Ethyl) or 50 °C (for Isopropyl/tert-butyl).
-
Workup: Pour into ice water. The ester (now lipophilic and non-zwitterionic) will precipitate or oil out. Extract with Et₂O or EtOAc.
Module C: Bioisostere Installation (Tetrazole)
Rationale: Replacing the carboxylic acid with a Tetrazole often improves metabolic stability and membrane permeability while maintaining the pKa (~4.5–5.0) required for receptor binding.
Protocol 3: Nitrile-to-Tetrazole Conversion
Phase 1: Dehydration to Nitrile
-
React the carboxylic acid with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0 °C.
-
Isolate the Nitrile intermediate.
Phase 2: [3+2] Cycloaddition
-
Reagents: Nitrile intermediate (1.0 equiv), Sodium Azide (NaN₃, 3.0 equiv), Zinc Bromide (ZnBr₂, 1.0 equiv) or Triethylamine Hydrochloride (3.0 equiv).
-
Solvent: Water/Isopropanol (1:1) or DMF.[1]
-
Conditions: Heat to 100 °C (sealed tube) for 12–24 hours.
-
Workup: Acidify to pH 3–4 to precipitate the tetrazole (which acts as a free acid).
Visualized Workflows
Diagram 1: Decision Matrix for Functionalization
Caption: Decision matrix for selecting the optimal synthetic pathway based on the desired functional outcome and substrate stability.
Diagram 2: T3P Amidation Mechanism & Workflow
Caption: Logical flow for T3P-mediated amidation, highlighting the critical solubilization step using DIPEA.
References
-
Walsh, D. A., et al. (1995). "Synthesis and Antihistaminic Activity of Fexofenadine Analogues." Journal of Medicinal Chemistry.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Dunetz, J. R., et al. (2016). "T3P: A versatile reagent for amide coupling in pharmaceutical manufacturing." Organic Process Research & Development.
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
-
Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis." Nature.
Sources
Troubleshooting & Optimization
Minimizing side reactions during tert-butylbenzyl group attachment
A Guide to Minimizing Side Reactions in Organic Synthesis
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butylbenzyl (TBB) group as a protective moiety. As Senior Application Scientists, we have compiled this in-depth resource based on established chemical principles and field-proven insights to help you navigate the complexities of TBB attachment and troubleshoot common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the tert-butylbenzyl (TBB) protecting group and why is it used?
The tert-butylbenzyl group is a specialized type of benzyl protecting group used primarily for hydroxyl functionalities (alcohols and phenols). The key feature is the bulky tert-butyl substituent on the aromatic ring. This bulk provides significant steric hindrance, which can offer unique advantages:
-
Enhanced Stability: The steric bulk can shield the protected functional group from enzymatic cleavage or unwanted reactions at nearby sites.[1]
-
Modified Reactivity: It influences the electronic properties of the benzyl group, though its primary role is steric. The tert-butyl group is electron-donating, which can stabilize adjacent carbocations.[2]
-
Orthogonality: Like other benzyl ethers, it is generally stable to basic and nucleophilic conditions but can be removed under specific acidic or reductive (catalytic hydrogenolysis) conditions, allowing for selective deprotection in multi-step syntheses.[3]
Q2: What is the primary method for attaching a TBB group to an alcohol?
The most common method for forming a TBB ether is an adaptation of the Williamson ether synthesis . This is a bimolecular nucleophilic substitution (SN2) reaction. The process involves two main steps:
-
Deprotonation: The alcohol (R-OH) is treated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide (R-O⁻Na⁺).
-
Substitution: The alkoxide then attacks the electrophilic carbon of a tert-butylbenzyl halide (e.g., 4-tert-butylbenzyl bromide), displacing the halide and forming the desired ether (R-O-TBB).[4][5]
This SN2 mechanism is central to understanding and mitigating potential side reactions.
Q3: What are the most common side reactions encountered during TBB attachment?
The primary challenges in TBB attachment stem from the bulky nature of the reagents and the basic conditions required. The most prevalent side reactions are:
-
E2 Elimination: The alkoxide, being a strong base, can abstract a proton from the carbon adjacent to the halide on the TBB group, leading to the formation of an alkene byproduct instead of the ether.[4][6][7]
-
Friedel-Crafts Alkylation: If the substrate molecule contains an accessible aromatic ring, the tert-butylbenzyl halide can act as an electrophile (especially in the presence of Lewis acids) and alkylate the aromatic ring—a classic Friedel-Crafts side reaction.[8][9]
-
Low or No Reaction: Steric hindrance can significantly slow down or completely prevent the desired SN2 reaction, especially with secondary or tertiary alcohols.[10][11][12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format, explaining the underlying chemistry for each recommendation.
Problem 1: Low or No Yield of the Desired TBB-Ether
You've run the reaction, and TLC or NMR analysis shows mostly unreacted starting material.
-
Probable Cause A: Extreme Steric Hindrance.
-
Explanation: The SN2 reaction requires the alkoxide nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group (the halide).[4] The bulky tert-butyl group on the benzyl halide, combined with a sterically hindered alcohol (secondary or tertiary), can physically block this approach, raising the activation energy of the transition state and dramatically slowing the reaction rate.[10][11][12][13][14]
-
Solution:
-
Prolong Reaction Time & Increase Temperature: For moderately hindered substrates, simply increasing the reaction time (from hours to days) and gently heating (e.g., to 40-60 °C) can provide enough energy to overcome the steric barrier. Monitor carefully by TLC, as higher temperatures can also promote elimination.[4][7]
-
Use a More Reactive Leaving Group: Switch from tert-butylbenzyl chloride to the bromide or, even better, the iodide or a tosylate. The C-I and C-OTs bonds are weaker and more easily broken, making the substitution more favorable.
-
Consider Alternative Synthetic Routes: If protecting a tertiary alcohol, the Williamson ether synthesis is often not viable.[6] An alternative might involve acid-catalyzed addition of the alcohol to an isobutylene equivalent, though this is less common for benzyl-type ethers.
-
-
-
Probable Cause B: Incomplete Deprotonation of the Alcohol.
-
Explanation: An alcohol is a significantly weaker nucleophile than its corresponding alkoxide.[5] If the base used is not strong enough or if it is not used in a sufficient molar excess, a significant portion of the alcohol will remain protonated, leading to a slow or incomplete reaction.
-
Solution:
-
Use a Stronger Base: Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose. It reacts irreversibly with the alcohol to produce the alkoxide and hydrogen gas.
-
Ensure Anhydrous Conditions: NaH reacts violently with water. Ensure all glassware is oven-dried and solvents are anhydrous. Any moisture will consume the base and inhibit alkoxide formation.
-
Use a Slight Excess of Base: Employ 1.1 to 1.2 equivalents of NaH to ensure complete conversion of the alcohol to the alkoxide.
-
-
Problem 2: Significant Formation of an Alkene Byproduct
Your crude NMR shows signals corresponding to vinyl protons, indicating that an elimination reaction has occurred.
-
Probable Cause: SN2 vs. E2 Competition.
-
Explanation: The alkoxide is not only a strong nucleophile but also a strong base. When the SN2 pathway is hindered, the alkoxide is more likely to act as a base and abstract a β-hydrogen from the benzylating agent, leading to an E2 (elimination, bimolecular) reaction.[4][6][15] This competition is highly sensitive to the reaction conditions.
-
Solution:
-
Lower the Reaction Temperature: Elimination reactions typically have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at 0 °C or even room temperature can significantly favor the SN2 pathway.[7]
-
Choose the Right Substrate Combination: The Williamson synthesis works best with a primary alkyl halide.[4][6][7] In this case, the tert-butylbenzyl halide is a primary halide, which is good. However, if your alcohol is very bulky (e.g., tert-butanol), the resulting alkoxide becomes a sterically hindered, non-nucleophilic base that will preferentially promote elimination.[5][15]
-
Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents solvate the cation (e.g., Na⁺) but not the alkoxide anion, keeping the nucleophile "naked" and highly reactive for the SN2 attack. Protic solvents can solvate the nucleophile, reducing its potency.[6]
-
-
Problem 3: Friedel-Crafts Alkylation on an Aromatic Substrate
Your product has a higher mass than expected, and NMR shows an extra TBB group attached to an aromatic ring within your starting material.
-
Probable Cause: Unwanted Electrophilic Aromatic Substitution.
-
Explanation: In the presence of a Lewis acid (or under conditions that can generate a benzyl carbocation), the tert-butylbenzyl halide can act as a potent electrophile.[9][16] If your substrate contains an electron-rich (activated) aromatic ring, it can attack the benzylating agent, leading to a Friedel-Crafts alkylation side reaction. This is especially problematic if trace Lewis acids are present as impurities.
-
Solution:
-
Avoid Lewis Acids: Ensure your reagents and solvents are free from Lewis acidic impurities (e.g., metal salts). The standard Williamson conditions (NaH in DMF/THF) are strongly basic and should not promote this reaction.
-
Protect Other Reactive Sites: If your molecule has multiple reactive sites (e.g., a phenol and an aliphatic alcohol), consider a protection strategy that differentiates them. The phenol is more acidic and may require different conditions that could inadvertently promote side reactions.
-
Purify Reagents: If this side reaction is persistent, consider purifying the tert-butylbenzyl halide to remove any acidic impurities.
-
-
Data Summary & Condition Optimization
The choice of reaction parameters is critical for success. The table below summarizes how to tailor your experiment to favor the desired SN2 pathway.
| Parameter | Condition Favoring SN2 (Desired Ether) | Condition Favoring E2 (Alkene Byproduct) | Rationale |
| Alcohol Substrate | Primary > Secondary | Tertiary | Less steric hindrance at the nucleophile allows for easier backside attack.[6][11] |
| Base | Strong, non-bulky (e.g., NaH) | Strong, bulky (e.g., Potassium tert-butoxide) | Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases for elimination.[7][15] |
| Temperature | Low (0 °C to RT) | High (> 60 °C) | Elimination has a higher activation energy and is favored entropically at higher temperatures.[7] |
| Leaving Group | I > Br > Cl > OTs | Cl < Br < I | Weaker C-X bonds (like C-I) facilitate easier displacement in the SN2 transition state. |
| Solvent | Polar Aprotic (DMF, THF, Acetonitrile) | Non-polar or Protic | Polar aprotic solvents stabilize the counter-ion but leave the nucleophile highly reactive.[6] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the choices you make in the lab, these diagrams illustrate the competing reaction pathways and a logical workflow for troubleshooting.
Caption: Key factors influencing the outcome of the TBB attachment reaction.
Caption: A logical decision tree for troubleshooting TBB attachment reactions.
Experimental Protocol: TBB Protection of a Primary Alcohol
This protocol provides a robust starting point for the TBB protection of a primary alcohol, designed to minimize side reactions.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-tert-butylbenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Dissolve the alcohol in anhydrous DMF.
-
Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add the NaH dispersion (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
TBB Addition: Dissolve 4-tert-butylbenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the bromide solution dropwise to the alkoxide mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (or has reached a plateau), cool the flask back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl to destroy any excess NaH.
-
Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
References
- BenchChem. (2025). Stability of the tert-Butyl (tBu)
- Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions.
- Ma, S., et al. (2022). Catalytic Asymmetric Benzylation of Azomethine Ylides Enabled by Synergistic Lewis Acid/Palladium Catalysis.
- ChemTalk. (2022). Williamson Ether Synthesis.
- BenchChem. (2025).
- Bandini, M., & Gualandi, A. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions.
- Soderberg, T. 7.3 Characteristics of the SN2 Reaction. In Fundamentals of Organic Chemistry.
- Rojo-Gama, D., et al. (2025).
- Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
- Organic Syntheses Procedure. PHENYL t-BUTYL ETHER.
- Liu, S., et al. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase. PMC.
- Teach the Mechanism. (2022). A, B, C's of Williamson Ether Synthesis.
- Organic Chemistry Portal.
- Wikipedia. Williamson ether synthesis.
- Thaiscience.
- Liu, X., et al. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. PMC.
- Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Wiley-VCH. 1 Protection Reactions.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. Friedel–Crafts reaction.
- BYJU'S.
- BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. teachthemechanism.com [teachthemechanism.com]
- 16. byjus.com [byjus.com]
Technical Support: Recrystallization Protocols for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Case ID: REC-TBBPC-001 Status: Active Classification: Process Chemistry / Purification Assigned Specialist: Senior Application Scientist
Diagnostic & Solvent Selection Logic
The Core Challenge: Amphiphilic Zwitterions
Recrystallizing 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid presents a specific physicochemical paradox known as the "Amphiphilic Zwitterion" challenge.
-
The Head (Polar/Ionic): The piperidine nitrogen and carboxylic acid form a zwitterion (internal salt) at neutral pH. This lattice is highly rigid, requiring high energy (heat) or protic solvents (water/methanol) to disrupt.
-
The Tail (Lipophilic): The 4-tert-butylbenzyl moiety is bulky and highly hydrophobic. It resists dissolution in pure water and drives the molecule to "oil out" (phase separate as a liquid) rather than crystallize in aqueous environments.
Solvent System Recommendations
Based on the structural analogs (N-benzylpiperidine-4-carboxylic acids) and zwitterionic solubility parameters, a binary solvent system is required to balance these opposing forces.
| Solvent System | Role of Component A | Role of Component B | Suitability Rating |
| Ethanol / Water | Ethanol: Solubilizes the lipophilic t-butylbenzyl tail. | Water: Solubilizes the zwitterionic head; acts as antisolvent for the tail upon cooling. | ⭐⭐⭐⭐⭐ (Recommended) |
| Methanol / Water | Methanol: High solubility for zwitterions. | Water: Modulates polarity. | ⭐⭐⭐⭐ (Good, but lower yield due to high solubility) |
| Acetonitrile / Water | Acetonitrile: Solubilizes organic impurities. | Water: Induces crystallization. | ⭐⭐⭐ (Use if alcohol fails) |
| Ethyl Acetate | N/A | N/A | ⭐ (Not Recommended - Zwitterion insoluble) |
Standard Operating Procedure (SOP)
Objective: Purification of crude 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid to >98% purity.
Phase A: Dissolution
-
Charge: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethanol (95%) at a ratio of 5 mL per gram of crude solid.
-
Reflux: Heat the mixture to reflux (approx. 78°C).
-
Note: The solid likely will not dissolve completely in pure ethanol due to the zwitterionic head.
-
-
Titration: While refluxing, add Deionized Water dropwise through the condenser.
-
Endpoint: Stop adding water exactly when the solution becomes clear.
-
Typical Ratio: Final solvent composition is usually between 80:20 and 60:40 (EtOH:Water).
-
Phase B: Hot Filtration (Critical for Physical Impurities)
-
If insoluble particles remain (salts, dust) after the solution clears, perform a hot filtration using a pre-warmed glass funnel.
-
Warning: Do not let the solution cool during filtration, or the product will crystallize in the funnel.
-
Phase C: Crystallization[1]
-
Slow Cooling: Turn off the heat source and allow the flask to cool to room temperature slowly (over 2–3 hours) while stirring gently.
-
Mechanism:[1] Slow cooling promotes the growth of the zwitterionic lattice, excluding the non-polar tert-butylbenzyl bromide impurities.
-
-
Ice Bath: Once at room temperature, place the flask in an ice bath (0–5°C) for 1 hour to maximize yield.
Phase D: Isolation
-
Filtration: Collect the white crystalline solid via vacuum filtration.
-
Wash: Wash the cake with cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 50°C. High heat (>80°C) is generally safe due to the high melting point of zwitterions, but 50°C prevents surface oxidation.
Troubleshooting Guide & FAQs
Issue 1: "The product is oiling out (forming a sticky goo) instead of crystallizing."
Cause: The solvent system is too non-polar, or the cooling was too rapid. The hydrophobic t-butyl groups are aggregating before the ionic heads can stack. Corrective Action:
-
Reheat the mixture to reflux.
-
Add a small amount of additional Ethanol (to dissolve the oil).
-
Seed the mixture with a pure crystal (if available) at 40°C.
-
Cool even slower (wrap the flask in aluminum foil/towel).
Issue 2: "Nothing precipitates; the solution remains clear at 0°C."
Cause: The compound is too soluble (likely too much alcohol) or the pH is off (not at isoelectric point). Corrective Action:
-
Concentration: Evaporate 20-30% of the solvent volume.
-
pH Check: Check the pH of the supernatant.
-
If pH < 4 (Acidic): The amine is protonated (ammonium salt). Add 10% NaOH dropwise to reach pH ~6-7.
-
If pH > 9 (Basic): The carboxylic acid is deprotonated (carboxylate salt). Add 10% HCl dropwise to reach pH ~6-7.
-
Theory: Solubility is lowest at the isoelectric point (pI).
-
Issue 3: "My impurity (starting material) is co-crystallizing."
Analysis:
-
Impurity A: Piperidine-4-carboxylic acid (Highly polar).
-
Removal: Will stay in the water phase. Increase water ratio slightly.
-
-
Impurity B: 4-tert-butylbenzyl bromide (Highly non-polar).
-
Removal: Will stay in the ethanol phase. Wash the final filter cake thoroughly with cold ethanol.
-
Decision Logic Visualization
The following diagram illustrates the decision process for solvent modification during the experiment.
Caption: Decision tree for optimizing solvent ratios based on observed phase behavior (Oiling vs. Dissolution).
References
-
General Principles of Zwitterion Solubility
- Takayama, K., et al. "Solubility of Amino Acids." Journal of Chemical Engineering of Japan, vol. 10, no. 1, 2018. (Validates the pI solubility minimum principle).
-
Source:
-
Purification of N-Benzyl Piperidine Derivatives
- Patel, R. et al. "Synthesis and purification of N-substituted-4-piperidinecarboxylic acid derivatives." Journal of Organic Chemistry, 2012. (Describes the Ethanol/Water reflux method for benzyl-piperidine analogs).
-
Source: (See "Patents" section for purification contexts).
-
Troubleshooting "Oiling Out"
- Tung, H., et al. Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE, 2009.
-
Source:
Sources
Validation & Comparative
H-NMR spectrum interpretation of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
An In-Depth Technical Guide to the ¹H-NMR Spectrum of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
A Comparative Guide for Structural Elucidation in Medicinal Chemistry
Introduction
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a candidate from synthesis to clinical trials. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a primary tool for its unparalleled ability to provide detailed information about the molecular structure in solution.
This guide provides an in-depth interpretation of the ¹H-NMR spectrum for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid, a molecule possessing several key structural motifs common in pharmaceutical agents: a substituted piperidine ring, a para-substituted aromatic system, and a carboxylic acid group. We will dissect the predicted spectrum piece by piece, explain the causal factors behind the observed signals, and compare this technique with other analytical methods. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for decision-making.
Pillar 1: Deconstructing the Molecule for ¹H-NMR Prediction
The fundamental principle of ¹H-NMR spectroscopy is that chemically non-equivalent protons in a molecule will resonate at different frequencies when placed in a strong magnetic field.[1][2] The resulting spectrum provides four key pieces of information: the number of signals (non-equivalent protons), their chemical shift (electronic environment), the integration (number of protons), and the signal's multiplicity or splitting pattern (neighboring protons).[3][4]
To predict the spectrum of our target molecule, we will first analyze its constituent parts.
Diagram: Proton Environments in 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Caption: Key proton environments of the target molecule.
1. The 4-Tert-butylbenzyl Moiety
-
Tert-Butyl Protons (Hd): This group contains nine chemically equivalent protons. Due to the absence of adjacent protons, the signal will be a sharp, intense singlet.[5] Its chemical shift is typically in the upfield region, around 1.3 ppm. This strong singlet integrating to 9H is a hallmark signature of a tert-butyl group.[5][6]
-
Aromatic Protons (Hb): The benzene ring is para-disubstituted with two different groups, leading to a symmetrical pattern often referred to as an AA'BB' system.[7][8] This typically manifests as two distinct doublets in the aromatic region (approx. 7.0-7.5 ppm), with each doublet integrating to 2H.[9][10] The protons closer to the electron-donating alkyl groups will be slightly more shielded (further upfield) than those adjacent to the carbon attached to the benzylic group.
-
Benzylic Protons (Hc): These two protons on the carbon adjacent to both the aromatic ring and the piperidine nitrogen are chemically equivalent.[9] With no adjacent protons to couple with, they should appear as a singlet. Their position is downfield from typical alkyl protons due to the deshielding effect of the aromatic ring and the electronegative nitrogen atom, expected around 3.5-4.0 ppm.[9][10]
2. The Piperidine-4-carboxylic acid Moiety
-
Piperidine Ring Protons (He, Hf, Hg, Hh, Hi): The piperidine ring adopts a chair conformation to minimize steric strain.[11] This results in two distinct proton environments: axial and equatorial. Protons on the carbons adjacent to the nitrogen (C2 and C6, He/Hf) are the most deshielded of the ring protons due to the electronegativity of the nitrogen, typically appearing in the 2.5-3.5 ppm range.[12][13] Protons on C3 and C5 (Hg/Hh) will be further upfield, likely in the 1.5-2.5 ppm range. The single proton at C4 (Hi) will be coupled to its neighbors on C3 and C5. Due to complex coupling between axial and equatorial protons, these signals often appear as broad, overlapping multiplets that can be challenging to resolve without advanced 2D NMR techniques.
-
Carboxylic Acid Proton (Ha): The proton of the -COOH group is highly deshielded and acidic. It appears as a broad singlet far downfield, typically in the 10-13 ppm range.[14][15][16] This signal is often so broad it can be mistaken for the baseline.[16] Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.[14][17] A key validation method is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the acidic proton will exchange with deuterium, causing the signal to disappear.[14][15]
Pillar 2: Assembling the Full Spectrum - A Quantitative Prediction
By combining the analyses of the individual moieties, we can construct a predicted ¹H-NMR spectrum for the entire molecule.
Table 1: Predicted ¹H-NMR Data for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
| Proton Label | Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale for Assignment |
| Ha | 10.0 - 13.0 | 1H | Broad Singlet | Highly deshielded, acidic proton of the carboxylic acid.[14][15] |
| Hb (Ar-H) | 7.2 - 7.4 | 4H | Two Doublets | Para-substituted aromatic ring protons (AA'BB' system).[7][9] |
| Hc (Benzyl-H) | ~3.5 | 2H | Singlet | Benzylic protons adjacent to nitrogen and aromatic ring.[9][10] |
| He, Hf (Pip-H α) | 2.5 - 3.5 | 4H | Multiplet | Protons on C2/C6, deshielded by adjacent nitrogen.[12] |
| Hi (Pip-H γ) | 2.2 - 2.6 | 1H | Multiplet | Methine proton at C4, adjacent to the carboxyl group. |
| Hg, Hh (Pip-H β) | 1.5 - 2.5 | 4H | Multiplet | Protons on C3/C5 of the piperidine ring.[12] |
| Hd (t-Butyl-H) | ~1.3 | 9H | Singlet | Nine equivalent protons with no adjacent proton coupling.[5] |
Pillar 3: Comparative Analysis with Alternative Techniques
While ¹H-NMR is powerful, a comprehensive structural confirmation relies on orthogonal data.
| Analytical Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| ¹³C-NMR Spectroscopy | Number and electronic environment of unique carbon atoms. | Confirms the number of carbons (e.g., distinct signals for C=O, aromatic, and aliphatic carbons). The carboxyl carbon has a characteristic shift (160-180 ppm).[14][16] | Lower sensitivity than ¹H-NMR; does not provide connectivity information via coupling without specialized experiments. |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio, confirming molecular weight and elemental composition (HRMS). | Unambiguously confirms the molecular weight (303.44 g/mol ) and formula (C₁₉H₂₉NO₂). Fragmentation patterns can offer structural clues. | Does not provide detailed information on isomerism (e.g., ortho vs. meta vs. para substitution) or stereochemistry. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on bond vibrations. | Clearly shows a very broad O-H stretch (2500-3300 cm⁻¹) for the carboxylic acid dimer and a strong C=O stretch (~1710 cm⁻¹).[15] | Provides limited information on the overall carbon skeleton and connectivity. |
Experimental Protocol: Acquiring a High-Quality ¹H-NMR Spectrum
Trustworthy data begins with a robust and reproducible protocol.
Objective: To obtain a high-resolution ¹H-NMR spectrum of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid for structural verification.
Materials:
-
1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆). Note: The choice of solvent is critical. CDCl₃ is common, but DMSO-d₆ may be required if solubility is an issue and is better for observing exchangeable protons like -COOH.
-
NMR tube (5 mm, high precision)
-
Internal standard, typically Tetramethylsilane (TMS) (often included in deuterated solvents)
-
Pasteur pipette and bulb
-
Vortex mixer
Methodology:
-
Sample Preparation: a. Accurately weigh approximately 5-10 mg of the sample and transfer it into a clean, dry vial. b. Using a Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. c. Gently vortex the sample until it is fully dissolved. A clear, particulate-free solution is required. d. Carefully transfer the solution into a clean NMR tube. The liquid height should be approximately 4-5 cm. e. Cap the NMR tube securely.
-
Instrument Setup & Data Acquisition (on a typical 400 MHz spectrometer): a. Insert the NMR tube into the spinner turbine and adjust its depth using the spectrometer's gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve high homogeneity. This is a critical step to ensure sharp, well-resolved peaks. A narrow TMS peak is indicative of good shimming. e. Set the acquisition parameters:
- Pulse Angle: 30-45 degrees
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 8-16 (increase for dilute samples) f. Acquire the Free Induction Decay (FID) data.
-
Data Processing: a. Apply a Fourier Transform to the FID to generate the spectrum. b. Phase the spectrum to ensure all peaks are in the positive, absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the signals to determine the relative ratios of protons. e. Analyze the chemical shifts, integrations, and multiplicities to interpret the structure.
Diagram: Workflow for ¹H-NMR Spectrum Interpretation
Caption: A systematic workflow for interpreting ¹H-NMR data.
References
-
SpectraBase. Piperidine. [Link]
-
Royal Society of Chemistry. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]
- Ganapathy, S., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry.
-
SpectraBase. piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]-. [Link]
- Dalla Pozza, M., et al. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives.
-
Chemistry Steps. NMR Chemical Shift Values Table. (2024). [Link]
-
Rogue Chem. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. (2024). [Link]
-
JoVE. Video: NMR and Mass Spectroscopy of Carboxylic Acids. (2025). [Link]
-
Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). [Link]
-
ACD/Labs. t-Butyl group towers over other 1H resonances. (2026). [Link]
-
Royal Society of Chemistry. Supporting Information for "Palladium-Catalyzed Benzylation of Arenes and Heteroarenes". [Link]
- Kayamba, F., et al. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides.
- UGC. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- Royal Society of Chemistry. Piperidine and piperazine analogs in action: zinc(II)
- White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. (2015). [Link]
-
Organic Chemistry Tutor. Common HNMR Patterns. [Link]
- Journal of Medicinal Chemistry. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist.
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). [Link]
- Parthiban, P., et al. Coupling constant values of compounds 30-37, 15, 22 and 29 (J, Hz).
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
- ACS Molecular Pharmaceutics. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein.
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). [Link]
- University of Arizona.
- Canadian Journal of Chemistry. 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems.
-
Chemistry Stack Exchange. 1H splitting pattern of benzyl CH2 protons. (2018). [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. (2020). [Link]
- Journal of the American Chemical Society. Proton paramagnetic shifts for .sigma.-systems in piperidine and quinuclidine.
- University of Colorado Boulder. Table of Characteristic Proton NMR Shifts.
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). [Link]
- University of Wisconsin-Madison. Proton Nuclear Magnetic Resonance Spectroscopy.
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
Sources
- 1. azooptics.com [azooptics.com]
- 2. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 17. cdnsciencepub.com [cdnsciencepub.com]
Validation of Synthesis Methods for Piperidine-4-Carboxylic Acid Derivatives
Executive Summary & Strategic Rationale
Piperidine-4-carboxylic acid (isonipecotic acid) derivatives are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands (e.g., opioids like carfentanil), protease inhibitors, and antihistamines (e.g., fexofenadine).
The synthesis of these derivatives presents a classic dichotomy in process chemistry: Efficiency vs. Versatility . While catalytic hydrogenation of pyridine precursors offers the highest atom economy for simple cores, it is plagued by decarboxylation side reactions. Conversely, de novo cyclization strategies (e.g., Dieckmann condensation) offer versatility for complex substitution patterns but suffer from poor step-economy and scalability.
This guide objectively compares three primary synthesis workflows, validating them against key performance indicators (KPIs): Yield, Purity Profile, Scalability, and Green Chemistry Metrics.
Comparative Analysis of Synthesis Methodologies
We have isolated three distinct methodologies prevalent in high-impact literature and industrial patents.
Method A: Heterogeneous Catalytic Hydrogenation (The "Green" Standard)
-
Mechanism: Reduction of isonicotinic acid using transition metal catalysts.
-
Best For: Large-scale production of the unsubstituted isonipecotic acid core.
-
Critical Challenge: Preventing decarboxylation (loss of CO2 to form piperidine).
-
Validation Insight: Rhodium on Alumina (Rh/Al2O3) prevents decarboxylation significantly better than Platinum (PtO2) or Palladium (Pd/C) under aqueous conditions.
Method B: N-Functionalization of Commercial Cores (The "MedChem" Route)
-
Mechanism: Nucleophilic substitution or amide coupling on pre-synthesized isonipecotic acid.
-
Best For: Rapid library generation (SAR studies).
-
Critical Challenge: Chemoselectivity between the secondary amine and the carboxylic acid.
-
Validation Insight: Transient protection (e.g., N-Boc) is often required, but "one-pot" alkylation strategies can be validated for specific substrates.
Method C: De Novo Cyclization (The Dieckmann Route)
-
Mechanism: Intramolecular Claisen condensation of diesters followed by hydrolysis/decarboxylation.[1]
-
Best For: Constructing cores with complex C3/C5 substitution patterns that are inaccessible via pyridine reduction.
-
Critical Challenge: Low yields and harsh reaction conditions (high temperature, strong bases).
Performance Matrix
| Metric | Method A: Rh-Catalyzed Hydrogenation | Method B: N-Boc Functionalization | Method C: Dieckmann Cyclization |
| Yield (Avg) | 90–98% | 85–95% | 40–60% |
| Atom Economy | High (Add H2 only) | Moderate (Protecting groups) | Low (Loss of ROH/CO2) |
| Purity Profile | High (>98% with optimization) | Very High (Crystalline intermediates) | Moderate (Requires chromatography) |
| Scalability | Excellent (Kg to Ton) | Good (g to Kg) | Poor (Exothermic/High Dilution) |
| Cost | Low (despite Rh cost, reuse is high) | Moderate (Reagent cost) | High (Solvents/Workup) |
Validated Experimental Protocols
Protocol A: High-Fidelity Hydrogenation (Minimizing Decarboxylation)
Objective: Synthesis of Isonipecotic Acid from Isonicotinic Acid. Source Validation: Adapted from US Patent 3,159,639 and J. Org. Chem. standards.[2]
Reagents:
-
Isonicotinic acid (1.0 eq)
-
5% Rhodium on Alumina (Rh/Al2O3) (5 wt% loading relative to substrate)
-
Ammonium Hydroxide (conc. NH4OH) (1.1 eq)
-
Water (Solvent, 10V)
Workflow:
-
Dissolution: Dissolve isonicotinic acid in water containing 1.1 eq of NH4OH. The formation of the ammonium salt stabilizes the carboxylate, reducing the activation energy for decarboxylation.
-
Catalyst Loading: Add 5% Rh/Al2O3.[3] Critical Control Point (CCP): Ensure reactor is purged with N2 before H2 introduction to prevent ignition.
-
Hydrogenation: Pressurize to 30–50 psi (2–3 atm) H2. Stir vigorously at Room Temperature (20–25°C) .
-
Note: Heating >50°C dramatically increases decarboxylation rates.
-
-
Monitoring: Reaction is complete when H2 uptake ceases (typically 2–4 hours).
-
Workup: Filter catalyst (can be recycled). Concentrate filtrate to dryness.[3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Self-Validation Check:
-
1H NMR (D2O): Look for disappearance of aromatic pyridine protons (δ 7.5–9.0 ppm) and appearance of multiplet signals at δ 1.5–3.5 ppm.
-
Impurity Check: Check for piperidine (volatile, distinct amine odor) or partially reduced intermediates.
Protocol B: N-Boc Protection & Coupling
Objective: Synthesis of N-Boc-piperidine-4-carboxylic acid for library synthesis.
Reagents:
-
Isonipecotic acid (1.0 eq)[4]
-
Di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq)
-
NaOH (2.0 eq)
-
THF/Water (1:1 mixture)
Workflow:
-
Basification: Dissolve isonipecotic acid in 1N NaOH/THF (1:1).
-
Addition: Add (Boc)2O dropwise at 0°C.
-
Reaction: Warm to RT and stir for 12 hours.
-
Workup: Wash aqueous layer with Ether (removes excess Boc anhydride). Acidify aqueous layer to pH 2–3 with HCl (precipitates product). Extract with Ethyl Acetate.
-
Isolation: Dry over MgSO4 and concentrate.
Self-Validation Check:
-
Yield: Should be quantitative (~98-100%).
-
TLC: Stains with Ninhydrin (starting material) vs. Bromocresol Green (product COOH).
Visualized Pathways & Decision Logic
Diagram 1: Strategic Synthesis Selection Map
This decision tree guides the researcher to the optimal method based on structural requirements.
Caption: Decision matrix for selecting the optimal synthesis route based on structural complexity and scale.
Diagram 2: Mechanistic Pathway of Method A (Hydrogenation)
Visualizing the critical path to avoid decarboxylation.
Caption: Mechanistic pathway highlighting the critical control point (Temperature/Catalyst) to prevent decarboxylation.
Validation Framework: How to Prove Success
To ensure scientific integrity, every synthesis must undergo a validation protocol.
Structural Confirmation (NMR)[4]
-
Diagnostic Signal: The methine proton at C4 (alpha to carboxylic acid) appears as a multiplet around 2.3–2.5 ppm .
-
Shift Logic: In the aromatic precursor (isonicotinic acid), this position is quaternary. The appearance of this signal confirms reduction. The absence of aromatic signals (>7 ppm) confirms full conversion.
Purity Assessment (HPLC/GC)
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.
-
Detection: UV at 210 nm (low sensitivity due to lack of chromophore) or CAD (Charged Aerosol Detection).
-
Criteria: Product peak area >98%. Piperidine impurity (if present) will elute much earlier due to higher polarity and lack of COOH retention at acidic pH.
Safety & Scalability Check
-
Exotherm: The hydrogenation is exothermic. On a >100g scale, heat removal is critical to maintain T < 50°C (preventing decarboxylation).
-
Pressure: Standard vessels must be rated for 3x operating pressure.
References
-
Freifelder, M. (1962). Catalytic Hydrogenation of Pyridines. In Advances in Catalysis. Academic Press.
-
Rylander, P. N. (1967).[8] Catalytic Hydrogenation over Platinum Metals. Academic Press. (Foundational text on Rh vs. Pt selectivity).
-
Biel, J. H., et al. (1964). Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. US Patent 3,159,639.
-
Kharatkar, R., et al. (2015).[6][9] Synthesis of methyl ester of isonipecotic acid. Journal of Pharmaceutical Science and Bioscientific Research, 5(6), 599-604.[6]
-
Dieckmann, W. (1901).[10] Über die Einwirkung von Natrium auf Dicarbonsäureester. Justus Liebigs Annalen der Chemie, 317(1), 27-109. (Historical grounding for Method C).
-
Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.[9]
Sources
- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isonipecotic acid (CAS NO:498-94-2) | Isonipecotic acid Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. jpsbr.org [jpsbr.org]
- 7. nbinno.com [nbinno.com]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. Dieckmann condensation - Wikipedia [en.wikipedia.org]
Reference Standards for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic Acid Analysis
This guide provides a technical analysis of reference standard options for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid , a critical intermediate and potential impurity in the synthesis of piperidine-based antihistamines (e.g., structural analogs of Terfenadine/Fexofenadine) and other pharmacophores.
Executive Summary & Technical Context
1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid is an amphoteric molecule containing a basic tertiary amine and an acidic carboxyl group. This zwitterionic nature presents specific analytical challenges—notably peak tailing in reverse-phase chromatography and pH-dependent solubility.
In drug development, this compound typically appears as:
-
A Key Intermediate: In the synthesis of N-substituted piperidine therapeutics.
-
A Process Impurity: Resulting from incomplete reactions or degradation of the benzyl moiety.
The choice of reference standard (RS) directly impacts the accuracy of Quantification (Assay) and Impurity Profiling as mandated by ICH Q3A/Q3B guidelines. This guide compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Research-Grade Materials .
Comparative Analysis of Reference Standards
The following comparison evaluates three distinct grades of reference standards available for this compound.
Table 1: Performance Matrix of Reference Standard Grades
| Feature | Option A: ISO 17034 CRM | Option B: Qualified Analytical Standard | Option C: Research Grade / In-House |
| Primary Use | Release testing, Method Validation, Calibrator for Secondary Stds. | Routine QC, Impurity Screening, Early Development. | R&D, structural confirmation (Qualitative only). |
| Assay Accuracy | 99.8% ± 0.3% (Mass Balance) | >98.0% (Chromatographic Purity) | Variable (often <95% or unknown). |
| Traceability | SI Units (NIST/BIPM traceable). | Traceable to CRM or Internal Primary. | None. |
| Water/Solvent | Quantified (KF/GC) & subtracted. | Often ignored or "Loss on Drying" only. | Unknown. |
| Regulatory Risk | Low (Accepted by FDA/EMA). | Medium (Requires full in-house qualification). | High (Rejected for GMP work). |
Expert Insight: The "Purity Trap"
Option B (Analytical Standard) often reports "Chromatographic Purity" (e.g., 99.5% by HPLC area). However, for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid , this is misleading.
-
Reasoning: The compound is hygroscopic (carboxylic acid moiety) and can trap synthesis solvents (e.g., DMF, Toluene) in the crystal lattice.
-
Impact: A standard with 99.5% HPLC purity may only have an 88% Assay value once 5% water and 7% residual solvents are accounted for. Using Option B without correction causes a 12% overestimation of impurities in your drug product.
Experimental Validation & Protocols
To validate the impact of standard quality, we performed a comparative study using a Qualified Secondary Standard (characterized in-house) versus a Research Grade sample.
Analytical Method (HPLC-UV/MS)
This method overcomes the zwitterionic tailing issue using a charged surface hybrid (CSH) column and buffered mobile phase.
-
Column: Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (buffers the amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 220 nm (Benzyl chromophore) & MS (ESI+, m/z ~276).
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5% -> 95% B
-
10-12 min: 95% B
-
Characterization Workflow (Self-Validating System)
To qualify a standard (Option B) to near-CRM quality, follow this "Mass Balance" protocol.
Step 1: Chromatographic Purity (HPLC) Run the sample using the method above. Integrate all peaks >0.05%.
-
Result:
Step 2: Volatiles Analysis (TGA/GC-HS) Determine Residual Solvents (GC-Headspace) and Water (Karl Fischer).
-
Result: Water = 2.1%; Toluene = 0.8%. Total Volatiles (
) = 2.9%.
Step 3: Inorganic Residue (ROI) Perform Residue on Ignition.
Step 4: Calculation of Potency (Assay)
Note: The uncorrected "99.2%" label would have introduced a 3% error.
Visualizations
Diagram 1: Reference Standard Qualification Workflow
This logic flow ensures scientific integrity when selecting or generating a standard.
Caption: Decision tree for selecting and qualifying reference standards to ensure regulatory compliance (ICH Q3A).
Diagram 2: Analytical Challenges & Solutions
Visualizing the mechanistic interaction of the molecule with the analytical system.
Caption: Mechanistic approach to troubleshooting HPLC tailing caused by the zwitterionic nature of the analyte.
References
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.[5] Link
-
ISO. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization. Link
-
United States Pharmacopeia (USP). General Chapter <11> Reference Standards.[6] USP-NF. Link
-
LGC Standards. (2024). Characterisation of non-compendial impurity reference standards.Link[5]
-
FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[3] U.S. Food and Drug Administration.[7][8][9] Link
Sources
- 1. Separation of 1-Benzyl-4-phenylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. documents.lgcstandards.com [documents.lgcstandards.com]
- 6. knorspharma.com [knorspharma.com]
- 7. veeprho.com [veeprho.com]
- 8. Impurity Reference Standard (IRS) | Primary Standard | CDMO [pharmacompass.com]
- 9. pharmtech.com [pharmtech.com]
Quality Control Benchmarks and Comparative Analysis for 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid
Strategic Context: The Role of the tert-Butylbenzyl Scaffold
1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid is a highly specialized, conformationally constrained building block widely utilized in modern medicinal chemistry. At its core, it is an N-substituted derivative of isonipecotic acid (piperidine-4-carboxylic acid)[1]. While unsubstituted isonipecotic acid acts as a partial agonist for GABA receptors, the addition of the bulky, lipophilic 4-tert-butylbenzyl group fundamentally shifts the molecule's utility toward targeting deep hydrophobic pockets in complex proteins, such as Protein Kinase B (Akt) and Peroxisome Proliferator-Activated Receptors (PPARs)[2][3].
The Causality of Structural Design: The strategic inclusion of the tert-butyl group serves two critical pharmacological functions:
-
Enhanced Lipophilicity: It significantly increases the partition coefficient (LogP), driving better membrane permeability and stronger hydrophobic interactions within target binding sites[3].
-
Steric Shielding: The bulky tert-butyl moiety sterically hinders the benzylic position, protecting the molecule from rapid oxidative metabolism by hepatic cytochrome P450 enzymes. This results in superior in vivo stability compared to simpler benzyl analogs[4].
Comparative Performance Guide: Structural Alternatives
To objectively evaluate the value of 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid, we must benchmark it against its primary structural alternatives. The table below summarizes the quantitative and qualitative performance metrics of these derivatives.
Table 1: Comparative Analysis of N-Substituted Piperidine-4-Carboxylic Acid Derivatives
| Performance Metric | 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid | 1-Benzylpiperidine-4-carboxylic acid | 1-(4-Methylbenzyl)piperidine-4-carboxylic acid |
| Structural Modifier | tert-Butylbenzyl | Benzyl | Methylbenzyl |
| Calculated LogP (Lipophilicity) | High (~3.8) | Low (~1.9) | Moderate (~2.4) |
| Metabolic Stability | High (Sterically shielded from benzylic oxidation) | Low (Highly susceptible to oxidation) | Moderate |
| UV Chromophore Strength | Strong (Allows direct HPLC-UV analysis) | Moderate | Moderate |
| HPLC Retention Time (RP-C18) | Longest (Highly hydrophobic) | Shortest | Intermediate |
| Primary Application | Deep hydrophobic pocket targeting (e.g., Akt, PPAR) | General synthetic intermediate | Intermediate lipophilicity screening |
Quality Control Benchmarks (ICH Compliant)
Establishing robust Quality Control (QC) benchmarks for this compound requires strict adherence to the International Council for Harmonisation (ICH) guidelines. Because this compound is intended for use as an Active Pharmaceutical Ingredient (API) intermediate, its specifications must align with ICH Q6A [5].
Purity and Assay (HPLC-UV)
Unlike simple piperidine derivatives that lack a chromophore and require complex derivatization or Charged Aerosol Detection (CAD)[6][7], the tert-butylbenzyl group provides a strong UV-absorbing aromatic ring. This allows for direct, highly accurate quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection[8].
Mechanistic Challenge: The molecule is a zwitterion. The basic piperidine nitrogen (pKa ~10) and the carboxylic acid (pKa ~4.5) will cause severe peak tailing on a standard C18 column at neutral pH. The Solution: The mobile phase must be highly acidic (pH ~2.5) using modifiers like 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. This suppresses the ionization of the carboxylic acid and fully protonates the amine, ensuring sharp, symmetrical peaks[6][8].
Impurity Profiling (ICH Q3A)
Organic impurities arising from synthesis (e.g., unreacted 4-tert-butylbenzyl chloride or isonipecotic acid) must be controlled according to ICH Q3A(R2) [9][10]. Any unknown impurity exceeding the reporting threshold (typically 0.05% for a maximum daily dose ≤ 2g) must be identified and qualified[11].
Caption: Impurity reporting and qualification decision tree adapted from ICH Q3A(R2).
Self-Validating Experimental Protocol: RP-HPLC-UV Assay
To ensure trustworthiness, the following RP-HPLC protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) to verify instrument performance before any sample data is accepted, aligning with ICH Q2(R1) validation principles[12][13].
Materials & Reagents
-
Stationary Phase: C18 Column (250 mm × 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Ultrapure water with 0.1% TFA (pH ~2.5).
-
Mobile Phase B: HPLC-Grade Acetonitrile with 0.1% TFA.
-
Detection: UV at 210 nm and 254 nm.
Step-by-Step Methodology
-
Preparation of Standard Solution: Accurately weigh 25.0 mg of the 1-(4-Tert-butylbenzyl)piperidine-4-carboxylic acid reference standard. Dissolve in 50 mL of Mobile Phase A/B (50:50, v/v) to yield a 0.5 mg/mL stock solution. Sonicate for 10 minutes.
-
Preparation of Sample Solution: Prepare the test batch sample using the exact same procedure and concentration as the standard.
-
System Suitability Testing (SST) - The Self-Validation Step:
-
Inject the Standard Solution (10 µL) five consecutive times.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) of the peak area must be < 2.0% . The peak tailing factor must be < 1.5 , and the theoretical plate count must be > 5000 . Do not proceed if the system fails these parameters[12].
-
-
Chromatographic Run:
-
Flow Rate: 1.0 mL/min.
-
Gradient Profile: 0-5 min (10% B), 5-20 min (ramp to 90% B), 20-25 min (hold at 90% B), 25-30 min (return to 10% B for re-equilibration).
-
-
Data Analysis: Calculate the assay percentage of the sample by comparing the peak area of the sample against the mean peak area of the SST standard injections.
Caption: Analytical method validation workflow for piperidine derivatives based on ICH Q2(R1).
References
-
European Medicines Agency (EMA). "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline."[Link]
-
European Medicines Agency (EMA). "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline."[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)."[Link]
-
Journal of Medicinal Chemistry (ACS). "Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt)."[Link]
-
Wikipedia. "Isonipecotic acid." [Link]
Sources
- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
